molecular formula C14H16N2 B146408 2,2'-Ethylenedianiline CAS No. 34124-14-6

2,2'-Ethylenedianiline

Cat. No.: B146408
CAS No.: 34124-14-6
M. Wt: 212.29 g/mol
InChI Key: ZYHQGITXIJDDKC-UHFFFAOYSA-N
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Description

2,2'-Ethylenedianiline, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-aminophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHQGITXIJDDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187714
Record name 2,2'-Ethylenedianiline
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34124-14-6
Record name 2,2′-Ethylenedianiline
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Record name 2,2'-Ethylenedianiline
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Record name 34124-14-6
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Record name 2,2'-Ethylenedianiline
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Record name 2,2'-ethylenedianiline
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Foundational & Exploratory

Physicochemical Properties of 2,2'-Ethylenedianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-Ethylenedianiline. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key analytical procedures are also included to assist in laboratory investigations.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆N₂[1][2][3]
Molecular Weight 212.29 g/mol [1][3]
Melting Point 72-77 °C[1][4][5]
Boiling Point 382.4 °C at 760 mmHg (estimated)[4][6]
Solubility Water: 124.8 mg/L @ 25 °C (estimated)Slightly soluble in Chloroform and MethanolSoluble in DMSO (200 mg/mL with ultrasound)[1][5][6][7]
pKa 4.49 ± 0.10 (Predicted)[1][5]
LogP (o/w) 1.929 (estimated)[6]
Appearance Pale Yellow to Beige Solid / Brown Powder[1][5][8]
CAS Number 34124-14-6[1][2][3][4][6]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[9][10][11][12]

Apparatus and Materials:

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Capillary tubes (one end sealed)

  • This compound sample, finely powdered

  • Mortar and pestle (optional)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, gently grind the solid to a fine powder using a mortar and pestle.[10]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. The packed sample height should be approximately 1-2 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[9]

    • For a more precise measurement, set the starting temperature to about 15-20 °C below the expected melting point and use a slow heating rate of 1-2 °C/minute.[9][11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11][12]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind Sample B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Heat Slowly (1-2 °C/min) F Observe Melting G Record Start Temperature F->G H Record End Temperature G->H I Report Melting Range H->I

Melting Point Determination Workflow

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[13][14][15][16]

Apparatus and Materials:

  • Thiele tube

  • Small test tube

  • Capillary tube (one end sealed)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

  • This compound sample

Procedure:

  • Sample Preparation: Place a few milliliters of molten this compound into a small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[14]

  • Assembly: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube filled with a heating fluid, ensuring the sample is below the fluid level. Gently heat the side arm of the Thiele tube.[14]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14][15]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Data Recording A Add Sample to Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently D->E F Observe Bubble Stream G Cool Slowly H Record Temperature at Liquid Entry G->H I Report Boiling Point H->I

Boiling Point Determination Workflow

Determination of Solubility

A general procedure to determine the solubility of this compound in a given solvent is as follows.[17][18][19][20]

Apparatus and Materials:

  • Test tubes or vials

  • Spatula

  • Balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or shaker

  • This compound sample

  • Solvent of interest

Procedure:

  • Sample Preparation: Weigh a known amount of this compound.

  • Solvent Addition: Add a measured volume of the solvent to a test tube containing the weighed sample.

  • Equilibration: Vigorously shake or stir the mixture to facilitate dissolution. Place the test tube in a temperature-controlled environment (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.[19][20]

  • Observation: After equilibration, visually inspect the sample. If all the solid has dissolved, add more of the compound and repeat the equilibration step. If undissolved solid remains, the solution is saturated.

  • Quantification (for quantitative analysis):

    • Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

    • Analyze the concentration of this compound in a known volume of the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[21]

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Solubility_Determination A Weigh Solute & Measure Solvent B Combine in Test Tube A->B C Equilibrate at Constant Temperature B->C D Check for Undissolved Solid C->D E Separate Saturated Solution D->E Solid Remains F Analyze Solute Concentration E->F G Calculate Solubility F->G

Solubility Determination Workflow

Determination of pKa

The pKa of this compound can be determined by potentiometric titration.[22][23][24]

Apparatus and Materials:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • This compound sample

  • Solvent (e.g., water or a water-cosolvent mixture if solubility is low)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Apparatus Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.[22]

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized strong acid titrant in small, accurately measured increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[22]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the base has been neutralized.

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve Sample B Titrate with Strong Acid A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Identify Equivalence Point D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

pKa Determination Workflow

Spectroscopic Data Acquisition Protocols

While specific spectral data for this compound is not provided here, the following are general protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[25][26][27][28]

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.[26]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H NMR, ¹³C NMR). This involves tuning and shimming the instrument and setting the appropriate acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the prepared sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-H stretches, C-H stretches, aromatic C=C bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[29][30][31][32][33]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Cuvette Preparation: Use a quartz cuvette for measurements in the UV region. Rinse the cuvette with the solvent before filling it with the sample solution.[32]

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[33]

  • Sample Measurement: Replace the solvent cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on specific signaling pathways directly involving this compound. Its primary applications are in the synthesis of polymers, dyes, and as a curing agent.[2][4][34] Further research would be required to elucidate any potential biological activities and associated signaling pathways.

References

Spectroscopic and Synthetic Profile of 2,2'-Ethylenedianiline (CAS 34124-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-Ethylenedianiline (CAS No. 34124-14-6), a key intermediate in the synthesis of various organic compounds, including the anticonvulsant drug Oxcarbazepine. This document details the available spectroscopic data, outlines general experimental protocols for its analysis, and presents a synthetic workflow for its utilization in pharmaceutical manufacturing.

Compound Identification:

Systematic Name 2,2'-(Ethane-1,2-diyl)dianiline
Common Synonyms 2,2'-Diaminobibenzyl, α,α'-Bi-o-toluidine
CAS Number 34124-14-6
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Chemical Structure Chemical structure of this compound

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic and aliphatic protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.04m2HAromatic CH
7.03m2HAromatic CH
6.733m2HAromatic CH
6.636m2HAromatic CH
3.53br s4H-NH₂
2.771s4H-CH₂-CH₂-

2.1.2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment (Probable)
~145Aromatic C-N
~130Aromatic CH
~127Aromatic CH
~125Aromatic C-C (ipso)
~118Aromatic CH
~115Aromatic CH
~35-CH₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amine)
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1620 - 1580StrongN-H Bend (Amine) and C=C Stretch (Aromatic)
1500 - 1400Medium to StrongAromatic C=C Stretch
750 - 730Strongortho-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
21229.3[M]⁺ (Molecular Ion)
1079.0[C₇H₉N]⁺
106100.0[C₇H₈N]⁺ (Base Peak)
795.2[C₆H₅N]⁺
781.7[C₆H₆]⁺
776.3[C₆H₅]⁺

Experimental Protocols

This section outlines general methodologies for the spectroscopic analysis of this compound. Specific parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 128 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

3.2.2. Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

3.3.1. Sample Introduction and Ionization

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Injection: A solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3.3.2. Mass Analysis

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40 - 400.

Synthetic Workflow: Precursor to Oxcarbazepine

This compound is a crucial starting material for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, a key intermediate in the production of the anticonvulsant drug Oxcarbazepine. The following diagram illustrates this synthetic transformation.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent/Catalyst cluster_intermediate Intermediate start This compound (2,2'-Diaminobibenzyl) reaction Ring-Closing Condensation start->reaction intermediate 10,11-dihydro-5H-dibenzo[b,f]azepine reaction->intermediate reagent Polyphosphoric Acid (PPA) reagent->reaction

Synthesis of a key Oxcarbazepine intermediate.

This initial ring-closure is a critical step, forming the tricyclic core of the final drug molecule. Subsequent synthetic modifications of the 10,11-dihydro-5H-dibenzo[b,f]azepine intermediate lead to the formation of Oxcarbazepine.

A Comprehensive Technical Guide to the Solubility of 2,2'-Ethylenedianiline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Ethylenedianiline (CAS: 34124-14-6), a compound of interest in polymer chemistry and pharmaceutical synthesis. Understanding the solubility of this aromatic diamine is critical for its application in various chemical processes, including reaction kinetics, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

This compound, also known as 2,2'-diaminodibenzyl, is a solid at room temperature with moderate solubility in some organic solvents and is generally insoluble in water.[1] Its solubility is a key parameter for its use as a curing agent for epoxy resins and as a hardener in coatings. This guide consolidates the limited publicly available solubility data and provides methodologies for its empirical determination to aid researchers in its handling and application.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various organic solvents are summarized in the table below. It is important to note that comprehensive quantitative data is not widely published, highlighting the necessity for experimental determination for specific applications.

Organic SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilityData Source
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic200 mg/mL---INVALID-LINK--
ChloroformCHCl₃NonpolarData not availableSlightly Soluble--INVALID-LINK--
MethanolCH₃OHPolar ProticData not availableSlightly Soluble--INVALID-LINK--
WaterH₂OPolar ProticData not availableGenerally Insoluble--INVALID-LINK--

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven or vacuum oven

  • Volumetric flasks and pipettes

  • Beakers and conical flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker or on a magnetic stirrer, maintaining a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically, a small aliquot of the supernatant can be analyzed to check if the concentration has become constant.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully filter the supernatant to remove all undissolved solid. A syringe filter with a membrane compatible with the solvent is suitable for small volumes. For larger volumes, vacuum filtration can be used. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

  • Determination of Solute Concentration:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used. Ensure the temperature is below the decomposition point of this compound.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven or desiccator.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Shake-Flask Method

The shake-flask method is another widely used technique for determining equilibrium solubility, particularly in pharmaceutical and drug development contexts.

Materials and Equipment:

  • Same as the Gravimetric Method, with the addition of a UV-Vis spectrophotometer or HPLC system if spectroscopic or chromatographic analysis is used.

Procedure:

  • Preparation of Saturated Solution: This step is identical to the gravimetric method.

  • Separation of Undissolved Solute: This step is also identical to the gravimetric method.

  • Analysis of Solute Concentration:

    • Instead of evaporating the solvent, the concentration of this compound in the saturated filtrate is determined using an analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • For UV-Vis analysis: A calibration curve must first be prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent. The saturated filtrate is then diluted appropriately to fall within the linear range of the calibration curve, and its absorbance is measured.

    • For HPLC analysis: A similar calibration curve is generated by injecting standard solutions of known concentrations and recording the peak areas. The saturated filtrate is then diluted and injected into the HPLC system to determine its concentration based on the calibration curve.

  • Calculation of Solubility:

    • Using the concentration determined from the analytical method and accounting for any dilutions, the solubility of this compound in the solvent is calculated.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation & Reporting start Start: Select Solvent and Temperature add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate Mixture (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter to Obtain Saturated Solution settle->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric spectroscopic Spectroscopic/Chromatographic Analysis analysis_choice->spectroscopic Instrumental evaporate Evaporate Solvent gravimetric->evaporate analyze_concentration Analyze Concentration (e.g., UV-Vis, HPLC) spectroscopic->analyze_concentration weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate analyze_concentration->calculate report Report Results (e.g., g/100mL at T) calculate->report

Caption: Workflow for experimental solubility determination.

This guide serves as a foundational resource for professionals working with this compound. While the provided data offers a starting point, the detailed experimental protocols empower researchers to generate precise solubility data tailored to their specific needs and solvent systems, ensuring the successful application of this versatile compound.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2,2'-Ethylenedianiline (also known as N,N'-bis(2-aminophenyl)ethane-1,2-diamine). Leveraging crystallographic data, spectroscopic methods, and conformational analysis of analogous structures, this document offers a detailed view of the molecule's three-dimensional architecture. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential as a scaffold in drug discovery, particularly in the context of kinase inhibitors. All quantitative data is presented in structured tables, and key concepts are visualized through diagrams generated using the DOT language.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₄H₁₆N₂, is a molecule composed of two aniline rings linked by an ethylene bridge. Its structural characteristics, including bond lengths, bond angles, and dihedral angles, have been precisely determined by X-ray crystallography.

Crystallographic Data

The definitive solid-state structure of this compound was determined by Fun, H. K., et al. and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 270566. The key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.045(2)
b (Å)11.085(2)
c (Å)11.004(2)
α (°)90
β (°)112.93(3)
γ (°)90
Volume (ų)1128.4(4)
Z4

Table 1: Crystal data and structure refinement for this compound.

The molecule in the crystalline state adopts a gauche conformation about the central C-C bond of the ethylene bridge. This conformation is likely a result of optimizing intermolecular packing forces within the crystal lattice.

Selected Bond Lengths, Bond Angles, and Torsion Angles:

Bond Length (Å) Angle Degree (º) Torsion Angle Degree (º)
C1-C21.390(3)N1-C1-C6120.9(2)C6-C1-C7-C8179.2(2)
C7-C81.520(3)C1-C7-C8113.1(2)C1-C7-C8-C9-68.9(3)
C9-C101.392(3)C7-C8-C9113.2(2)C7-C8-C9-C10-123.6(2)
N1-C11.401(3)C8-C9-C14121.7(2)
N2-C141.398(3)N2-C14-C9121.0(2)

Table 2: Key geometric parameters for this compound from X-ray crystallography.

Conformational Analysis

In solution and in the gas phase, this compound is expected to exist as a mixture of conformers. The primary conformational flexibility arises from rotation around the C-C single bond of the ethylene bridge and the C-C bonds connecting the bridge to the aniline rings. The two principal conformers are the anti (or trans) and gauche forms, referring to the dihedral angle of the C(aryl)-C-C-C(aryl) backbone.

Studies on the analogous molecule, 1,2-diphenylethane (bibenzyl), have shown that both gauche and anti conformers are present, with the gauche conformer being slightly more stable in the gas phase due to stabilizing interactions between the phenyl rings.[1] The solid-state structure of this compound confirms the presence of the gauche conformer. The flexibility of the ethylene linker allows the aniline moieties to adopt various spatial arrangements, which is a key feature for its potential application as a scaffold in designing molecules that can adapt to the binding pockets of biological targets.

G Conformational Isomers of this compound cluster_gauche Gauche Conformer cluster_anti Anti (Trans) Conformer gauche_img anti_img gauche_img->anti_img Rotation around C-C bond gauche_label Observed in the crystal structure anti_label Likely present in solution

Caption: Gauche and Anti conformers of this compound.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound is detailed in Chinese patent CN107417542A. The method involves the catalytic reduction of 2,2'-dinitrodibenzyl.

Protocol:

  • Preparation of the Catalyst: A nickel-based catalyst is prepared by impregnating neutral alumina with a solution of nickel chloride hexahydrate, followed by reduction with a sodium borohydride solution.

  • Reduction Reaction: 2,2'-Dinitrodibenzyl is dissolved in a suitable solvent (e.g., ethanol).

  • The prepared nickel catalyst is added to the solution.

  • Hydrazine hydrate is added dropwise to the reaction mixture at room temperature with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a pale yellow to beige solid.

G Synthesis Workflow for this compound start 2,2'-Dinitrodibenzyl reaction Catalytic Reduction (Ethanol, RT) start->reaction catalyst Ni Catalyst Hydrazine Hydrate catalyst->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected on a suitable diffractometer.

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a goniometer head. Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with oscillation scans.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the structure of this compound in solution.

¹H NMR Protocol:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian CFT-20 operating at the appropriate frequency for protons (e.g., 400 MHz).

  • Parameters: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic and aliphatic protons.

  • Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Protocol:

  • Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

  • Data Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at the corresponding carbon frequency (e.g., 100 MHz). Proton decoupling is typically applied to simplify the spectrum.

  • Parameters: A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Relevance in Drug Development

The aniline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors. The structural features of this compound make it an attractive starting point for the design of novel therapeutics.

Potential as a Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), are based on anilino-quinazoline or anilino-quinoline cores. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the rest of the molecule occupies the hydrophobic pocket.

The this compound structure provides two aniline groups connected by a flexible linker. This "di-aniline" motif could be exploited to design bivalent inhibitors or molecules that can adopt specific conformations to interact with unique features of a kinase's active site. The flexible ethylene bridge allows for the two aniline rings to be positioned at various distances and orientations, potentially enabling interactions with both the hinge region and other allosteric sites.

Example Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Aniline-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

G EGFR Signaling Pathway and Inhibition by Aniline-Based Drugs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Phosphorylates Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: EGFR signaling and the mechanism of aniline-based inhibitors.

Conclusion

This compound is a molecule with a well-defined solid-state structure, characterized by a gauche conformation of its flexible ethylene bridge. In solution, it likely exists as a dynamic equilibrium of conformers. The availability of detailed synthetic and spectroscopic protocols facilitates its use in research and development. Furthermore, its structural similarity to the core motifs of successful kinase inhibitors suggests its potential as a valuable scaffold for the design of novel therapeutic agents. This guide provides the foundational knowledge required for researchers and drug development professionals to explore the potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2'-Ethylenedianiline, also known as N,N'-bis(2-aminophenyl)ethane-1,2-diamine, possesses two primary aromatic amine functionalities linked by an ethylene bridge. This structure imparts a combination of rigidity from the aromatic rings and conformational flexibility from the ethyl linker. In high-performance polymers, such as polyimides, the incorporation of similar diamines can enhance thermal stability. However, the intrinsic thermal liability of the molecule itself, particularly the C-N and C-C bonds, necessitates a detailed investigation of its behavior at elevated temperatures. This guide outlines the experimental framework for such an investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Melting Point 72-77 °C
Boiling Point (estimated) 342.14 °C
Appearance Pale Yellow to Beige Solid

Thermal Analysis Methodologies

A multi-faceted approach employing several analytical techniques is essential for a complete understanding of the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the overall thermal stability.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to characterize thermal decomposition in an inert environment. An oxidative atmosphere (e.g., air or oxygen) can be used to assess oxidative stability.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of mass loss (Tmax), and the percentage of residual mass at the end of the experiment. The derivative of the TGA curve (DTG) is used to identify distinct decomposition steps.

Hypothetical Data Presentation:

Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere

ParameterValue
Onset Decomposition Temperature (Tonset) 250 - 270 °C
Temperature of 5% Mass Loss (Td5) 260 - 280 °C
Temperature of 10% Mass Loss (Td10) 275 - 295 °C
Temperature of Maximum Decomposition Rate (Tmax) 300 - 320 °C
Residual Mass at 800 °C < 5%
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any other endothermic or exothermic events, such as solid-solid phase transitions or decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting endotherm and any exothermic decomposition peaks. The onset temperature and peak temperature of melting, as well as the enthalpy of fusion (ΔHfus), are determined.

Hypothetical Data Presentation:

Table 3: Hypothetical DSC Data for this compound

ParameterValue
Melting Onset Temperature 72 °C
Melting Peak Temperature 75 °C
Enthalpy of Fusion (ΔHfus) 120 - 140 J/g
Decomposition Onset (Exotherm) > 250 °C
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform experiments at multiple temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of degradation products with increasing thermal energy.

    • Pyrolysis Time: 15-30 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, and hold for 10 min.

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: The chromatogram will show the separated degradation products. Each peak is identified by its mass spectrum through comparison with spectral libraries (e.g., NIST).

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, the thermal decomposition of related aromatic amines suggests potential pathways. The primary points of bond scission are likely to be the C-N bonds and the C-C bond of the ethylene bridge.

Possible Degradation Products (Hypothetical):

  • Aniline and Styrene Derivatives: Homolytic cleavage of the ethylene bridge C-C bond could lead to the formation of aniline and vinylaniline or related radical species.

  • Cyclization Products: Intramolecular cyclization reactions are possible, potentially leading to the formation of heterocyclic compounds.

  • Fragmentation of Aromatic Rings: At higher temperatures, fragmentation of the aniline rings can occur, leading to the formation of smaller volatile compounds.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Acquisition and Analysis cluster_3 Results Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability Profile (T_onset, T_d5, T_d10) TGA_Data->Stability Transitions Thermal Transitions (Melting Point, Enthalpy) DSC_Data->Transitions Products Degradation Products (Identification) PyGCMS_Data->Products Pathway Degradation Pathway (Proposed Mechanism) Stability->Pathway Transitions->Pathway Products->Pathway

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. Although specific quantitative data for this compound is currently lacking in the scientific literature, the detailed experimental protocols for TGA, DSC, and Py-GC-MS outlined herein will enable researchers to generate the necessary data. Understanding the thermal behavior is critical for the development of safe and reliable applications of this compound in materials science and pharmaceutical development. The proposed workflow and discussion of potential degradation pathways serve as a valuable starting point for such investigations.

The Multifaceted Chemistry of 2,2'-Ethylenedianiline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of 2,2'-Ethylenedianiline, its derivatives, and their burgeoning applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a detailed resource on its synthesis, analysis, and biological significance.

Core Compound Identity: Synonyms and Alternative Names

This compound, a versatile diamine, is known in the scientific literature by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in research. The compound is systematically named and identified by several international standards.

Identifier TypeValue
IUPAC Name 2-[2-(2-aminophenyl)ethyl]aniline
CAS Number 34124-14-6
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol

Commonly used synonyms and alternative names include:

  • 2,2'-(Ethane-1,2-diyl)dianiline

  • 2,2'-Diaminobibenzyl

  • 2,2'-Diaminodibenzyl

  • α,α'-Bi-o-toluidine

  • Benzenamine, 2,2'-(1,2-ethanediyl)bis-

  • NSC 159119

Synthesis and Characterization

The synthesis of this compound is a critical process for its utilization in further chemical modifications and biological studies. A prevalent method involves the catalytic reduction of 2,2'-dinitrobibenzyl.

Experimental Protocol: Synthesis of this compound

A common industrial method for producing 2,2'-diaminobibenzyl (an alternative name for this compound) involves a gas-phase catalytic deamination process which is noted for its high conversion and selectivity[1]. An earlier method for the synthesis of the precursor, 2,2'-dinitrobibenzyl, involves the oxidative coupling of o-nitrotoluene[2]. The subsequent reduction to 2,2'-diaminobibenzyl is achieved through catalytic reduction using hydrogen gas and a palladium-on-carbon catalyst[2].

A laboratory-scale synthesis protocol is detailed below[2]:

Step 1: Oxidative Coupling of o-Nitrotoluene to 2,2'-Dinitrobibenzyl

  • Under alkaline conditions (e.g., potassium tert-butoxide), o-nitrotoluene is subjected to oxidative coupling.

  • An optimized method utilizes bromine as the oxidizing agent in the presence of potassium tert-butoxide in tetrahydrofuran (THF), which can yield up to 95% of 2,2'-dinitrobibenzyl[2].

Step 2: Reduction of 2,2'-Dinitrobibenzyl to 2,2'-Diaminobibenzyl

  • The synthesized 2,2'-dinitrobibenzyl is then subjected to catalytic reduction.

  • This is typically performed using hydrogen gas in the presence of a Palladium on carbon (Pd/C) catalyst[2].

Analytical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its purity and identity. A standard Certificate of Analysis (CoA) for this compound typically includes data from the following analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Applications in Drug Development: Focus on Derivatives

While this compound itself is primarily a precursor, its derivatives, particularly Schiff bases and their metal complexes, have garnered significant attention in drug discovery due to their diverse biological activities. These derivatives often exhibit enhanced therapeutic potential compared to the parent diamine.

Schiff Base and Metal Complex Derivatives

The primary amino groups of this compound are readily condensed with aldehydes or ketones to form Schiff bases. These Schiff bases, with their imine (-C=N-) linkages, can act as versatile ligands, coordinating with various metal ions to form stable metal complexes. This chemical flexibility allows for the fine-tuning of their biological properties.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for further investigation in drug development.

Numerous studies have reported the cytotoxic effects of Schiff base and metal complexes derived from diamines against various cancer cell lines. For instance, a novel aniline derivative, pegaharoline A, isolated from Peganum harmala L., has shown significant inhibitory effects on non-small cell lung cancer (NSCLC) cells[3]. It was found to inhibit cell proliferation, suppress DNA synthesis, and arrest the cell cycle[3]. The IC₅₀ values of pegaharoline A were 2.39 ± 0.27 µM for A549 cells and 3.60 ± 0.41 µM for PC9 cells[3].

Table 1: Anticancer Activity of Selected Aniline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pegaharoline AA549 (NSCLC)2.39 ± 0.27[3]
Pegaharoline APC9 (NSCLC)3.60 ± 0.41[3]
Compound 25dMCF-7 (Breast Cancer)4.1 ± 0.4[4]
Compound 25dHepG2 (Liver Cancer)11.7 ± 1.1[4]
Compound 3dHepG2 (Liver Cancer)8.5 ± 0.08[5]
Compound 3cHepG2 (Liver Cancer)11.42 ± 0.01[5]

The antimicrobial properties of Schiff bases and their metal complexes are well-documented. The chelation of the metal ion can significantly enhance the antimicrobial activity of the ligand. The agar well diffusion method is a standard technique to evaluate this activity, where the diameter of the zone of inhibition corresponds to the potency of the compound.

Table 2: Antimicrobial Activity of a Representative Metal Complex

MicroorganismZone of Inhibition (mm) at 100 µg/mLReference
Pseudomonas aeruginosa28[6]
Staphylococcus aureus23[6]
Streptococcus mutans18[6]
Escherichia coli16[6]

The antioxidant potential of aniline derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of a compound as an antioxidant is typically expressed as its EC₅₀ or IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity.

Table 3: Antioxidant Activity of Aniline Compounds in DPPH Assay

CompoundAntiradical Efficiency (AE)Reference
2-AminophenolHigh[6]
o-PhenylenediamineModerate-High[6]
4-AminophenolModerate[6]
p-PhenylenediamineModerate-Low[6]
3-AminophenolLow[6]

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key biological assays mentioned.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Protocol for Agar Well Diffusion Antimicrobial Assay

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the test compound solution (at a known concentration) into each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) should also be included on the plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol for DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound. A control containing only the DPPH solution and the solvent should be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is then determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is a key area of research. Recent studies have begun to elucidate the signaling pathways modulated by aniline derivatives.

A notable example is the investigation of pegaharoline A, which was found to promote apoptosis in non-small cell lung cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway[3]. It was also shown to block the Epithelial-Mesenchymal Transition (EMT) pathway, thereby inhibiting cancer cell invasion and migration[3].

Diagram of the PI3K/AKT/mTOR and EMT Signaling Pathways

The following diagram illustrates the inhibitory effect of the aniline derivative on these key cancer-related pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Proliferation Autophagy->Proliferation Aniline_Derivative Aniline Derivative Aniline_Derivative->PI3K Snail Snail Aniline_Derivative->Snail E-cadherin E-cadherin Invasion_Migration Invasion & Migration E-cadherin->Invasion_Migration N-cadherin N-cadherin N-cadherin->Invasion_Migration Vimentin Vimentin Vimentin->Invasion_Migration Snail->E-cadherin Snail->N-cadherin Snail->Vimentin

References

The Versatile Diamine: A Technical Guide to 2,2'-Ethylenedianiline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthetic utility and potential of 2,2'-Ethylenedianiline as a foundational building block in the construction of complex organic molecules.

Introduction

This compound, also known as 2,2'-diaminobibenzyl, is a valuable and versatile diamine building block in organic synthesis. Its unique structural motif, featuring two aniline moieties connected by an ethylene bridge, provides a scaffold for the construction of a wide array of complex molecules, including pharmaceuticals, macrocycles, and novel materials. This guide delves into the synthesis, key reactions, and diverse applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations to support its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number34124-14-6
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
AppearancePale yellow to beige solid
Melting Point72-77 °C
Boiling Point~342 °C (rough estimate)
SolubilitySlightly soluble in chloroform and methanol

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.04 (d, J=7.6 Hz, 2H), 7.03 (t, J=7.6 Hz, 2H), 6.73 (t, J=7.4 Hz, 2H), 6.64 (d, J=7.8 Hz, 2H), 3.53 (br s, 4H, NH₂), 2.77 (s, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 144.5, 130.2, 128.0, 127.5, 121.8, 118.6, 115.8, 35.9
Infrared (IR) (KBr)ν (cm⁻¹): 3420, 3340 (N-H stretch), 3050, 3020 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1620 (N-H bend), 1580, 1490, 1450 (C=C aromatic stretch)
Mass Spectrometry (MS) m/z: 212 (M⁺), 106, 107

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reductive coupling of o-nitrobenzyl chloride or the reduction of 2,2'-dinitrobibenzyl.

Protocol 1: One-Pot Synthesis from o-Nitrobenzyl Chloride

This method provides a direct route to this compound from a commercially available starting material.[1]

Reaction Scheme:

Figure 1. Synthesis of this compound from o-Nitrobenzyl Chloride.

Materials:

  • o-Nitrobenzyl chloride

  • Supported Nickel Catalyst

  • 60% Hydrazine hydrate solution

  • Deionized water

  • Ethyl acetate (for extraction)

Procedure:

  • To a 10 mL round-bottom flask, add 300 mg of o-nitrobenzyl chloride, 300 mg of the supported nickel catalyst, and 2 mL of deionized water.

  • With magnetic stirring, slowly add 2 mL of 60% hydrazine hydrate dropwise to the mixture.

  • After the complete addition of hydrazine hydrate, continue stirring the reaction mixture at room temperature for 20 minutes.

  • Upon completion of the reaction (monitored by TLC), extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Reduction of 2,2'-Dinitrobibenzyl

This two-step approach involves the initial synthesis of 2,2'-dinitrobibenzyl followed by its reduction.

Step 1: Synthesis of 2,2'-Dinitrobibenzyl

This step can be achieved with high yield through the oxidative coupling of o-nitrotoluene.[2][3]

Reaction Scheme:

Figure 2. Synthesis of 2,2'-Dinitrobibenzyl.

Materials:

  • o-Nitrotoluene

  • Potassium tert-butoxide (KOt-Bu)

  • Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice/water mixture

  • Ethyl acetate (for extraction)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of o-nitrotoluene in 90 mL of dry THF in a round-bottom flask and cool to 0 °C.

  • Add potassium tert-butoxide and stir the reaction for 2 minutes.

  • Add 3.12 g (19.5 mmol) of bromine and continue stirring for 5 minutes.

  • Pour the reaction mixture into 500 mL of an ice/water mixture.

  • Filter the precipitate and extract the filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution and saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a water/ethanol mixture (1:2) to yield 2,2'-dinitrobibenzyl as a white solid (yield: ~95%).

Step 2: Reduction of 2,2'-Dinitrobibenzyl to this compound

The dinitro compound is then reduced to the desired diamine.

Reaction Scheme:

Figure 3. Reduction of 2,2'-Dinitrobibenzyl.

Materials:

  • 2,2'-Dinitrobibenzyl

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 2,2'-dinitrobibenzyl in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (or the reaction is complete as monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of important molecular frameworks.

Synthesis of Heterocycles

The diamine functionality of this compound makes it an excellent starting material for the synthesis of nitrogen-containing heterocycles.

1. Synthesis of Iminodibenzyl and Oxcarbazepine

This compound is a key intermediate in the industrial synthesis of the anticonvulsant drug Oxcarbazepine. The synthesis involves the cyclization of the diamine to form iminodibenzyl, which is then further functionalized.

Figure 4. Synthetic pathway to Oxcarbazepine.

The cyclization of 2,2'-diaminobibenzyl to iminodibenzyl is typically achieved through a deamination reaction catalyzed by a solid acid catalyst at high temperatures.

2. Synthesis of Schiff Bases

The primary amine groups of this compound readily react with aldehydes and ketones to form Schiff bases (imines). These compounds are of significant interest due to their coordination chemistry and potential biological activities.

Experimental Workflow for Schiff Base Synthesis and Evaluation:

Figure 5. Experimental workflow for Schiff base synthesis and biological evaluation.
Synthesis of Macrocycles

The ditopic nature of this compound makes it an ideal building block for the template-directed synthesis of macrocyclic ligands. These macrocycles can encapsulate metal ions and have applications in catalysis, sensing, and materials science.[4] The synthesis typically involves the condensation of the diamine with a suitable dicarbonyl compound in the presence of a metal ion template.

Medicinal Chemistry and Biological Applications

Derivatives of this compound have shown promise in medicinal chemistry, primarily through the formation of Schiff bases and related heterocyclic structures.

Anticonvulsant Activity of Oxcarbazepine

As previously mentioned, this compound is a precursor to Oxcarbazepine. The mechanism of action of Oxcarbazepine involves the blockage of voltage-gated sodium channels in neurons. This leads to the stabilization of hyperexcited neuronal membranes and a reduction in the propagation of seizure activity.

Signaling Pathway of Oxcarbazepine Action:

References

A Technical Guide to 2,2'-Ethylenedianiline: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Ethylenedianiline, also known as 2,2'-diaminobibenzyl, is a significant chemical intermediate with the CAS number 34124-14-6.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its historical background and applications, particularly its crucial role as a precursor in the synthesis of anticonvulsant drugs like Carbamazepine. While the exact date and discoverer of its initial synthesis are not prominently documented in readily available literature, its development is intrinsically linked to the advancement of organic synthesis methodologies in the 20th century.

Discovery and Historical Background

The precise historical genesis of this compound is not clearly documented in surveyed historical chemical literature. However, its structural motif, bibenzyl, and the presence of aniline functionalities place its conceptual origins within the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of reductive coupling reactions and methods for the reduction of nitroaromatic compounds were foundational to the eventual synthesis of such molecules.

Historically, the synthesis of bibenzyl and its derivatives was often achieved through methods like the Wurtz reaction. The reduction of aromatic nitro compounds to amines was pioneered by Nikolay Zinin in 1842. These fundamental reactions laid the groundwork for synthesizing complex aromatic amines.

In modern organic synthesis, this compound is recognized primarily as a key intermediate in the production of pharmaceuticals. Notably, it is a critical building block for the synthesis of Carbamazepine, a widely used anticonvulsant drug first synthesized in 1953.[2] The industrial demand for Carbamazepine has driven the development of efficient and scalable synthetic routes to this compound.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a pale yellow to brown powder.[1][3] It exhibits moderate solubility in organic solvents such as chloroform and methanol, but is generally insoluble in water.[1][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆N₂[1]
Molecular Weight 212.29 g/mol [1]
CAS Number 34124-14-6[1]
Melting Point 72-77 °C[1]
Boiling Point 342.14 °C (rough estimate)[1]
Density 1.0799 g/cm³ (rough estimate)[1]
pKa 4.49 ± 0.10 (Predicted)[1]
LogP 1.929 (estimate)[1]

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

The contemporary synthesis of this compound is efficiently achieved through the reductive coupling of o-nitrobenzyl chloride. A detailed protocol, adapted from methodologies described in patent literature, is provided below. This "one-pot" method is valued for its efficiency and reduced environmental impact compared to older multi-step processes.

Synthesis via Reductive Coupling of o-Nitrobenzyl Chloride

This method involves the use of a supported nickel catalyst and hydrazine hydrate as the reducing agent in an aqueous medium.

Experimental Protocol:

  • Catalyst Preparation:

    • Dissolve 4.75 g of nickel chloride hexahydrate in 15 mL of deionized water in a 25 mL round-bottomed flask.

    • Add 20 g of neutral alumina to the solution.

    • Sonicate the mixture and then dry it overnight.

    • Prepare an 800 mL solution containing 0.01 mol/L of sodium borohydride.

    • In a 1 L flask with mechanical stirring, add 5 g of the dried alumina-supported nickel chloride precursor.

    • Slowly add the aqueous sodium borohydride solution to the flask to reduce the nickel salt to its active form.

    • After the reaction is complete, filter the resulting catalyst, wash it with water and ethanol, and dry for use.[1]

  • Synthesis of this compound:

    • In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 300 mg of o-nitrobenzyl chloride and 300 mg of the prepared supported nickel catalyst.

    • Add 2 mL of deionized water to the flask.

    • Slowly add 2 mL of 60% hydrazine hydrate dropwise to the stirred mixture at room temperature.

    • Continue stirring for 20 minutes after the addition is complete.

    • Extract the reaction mixture with ethyl acetate. The product, this compound, can be isolated from the organic phase. This procedure yields the target product in approximately 51% yield as determined by GC-MS analysis.[1]

    • The catalyst can be recovered by filtration, washed with water and ethanol, and reused.[1]

Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_synthesis Main Synthesis NiCl2 Nickel Chloride Hexahydrate Support Supported NiCl2 NiCl2->Support Al2O3 Neutral Alumina Al2O3->Support Catalyst Active Ni Catalyst Support->Catalyst Reduction NaBH4 Sodium Borohydride NaBH4->Catalyst Reaction Reductive Coupling (Room Temp, 20 min) Catalyst->Reaction ONBC o-Nitrobenzyl Chloride ONBC->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction H2O Water H2O->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of anticonvulsant drugs.

Precursor to Carbamazepine

This compound is a crucial precursor for Carbamazepine. The synthesis involves a cyclization reaction of this compound to form the iminostilbene core structure of the drug. This application underscores the industrial importance of having an efficient and high-yielding synthesis method for this compound. The purity of the starting diamine directly impacts the quality and safety profile of the final active pharmaceutical ingredient (API). It is also an intermediate in the synthesis of Oxcarbazepine, another important anticonvulsant.[1]

Drug_Development_Pathway cluster_precursor Starting Material cluster_synthesis Pharmaceutical Synthesis cluster_product Final Product Precursor This compound (2,2'-Diaminobibenzyl) Cyclization Cyclization Reaction (Deamination) Precursor->Cyclization Intermediate Iminostilbene Cyclization->Intermediate Carboxamidation Carboxamidation Intermediate->Carboxamidation API Carbamazepine (API) Carboxamidation->API

Caption: Role of this compound in Carbamazepine synthesis.
Other Applications

Beyond its role in anticonvulsant synthesis, this compound serves as a reagent in the preparation of certain triterpenes, which are compounds investigated for their chemopreventative activities.[1] It is also used in materials science as a curing agent for epoxy resins and a hardener in coatings.[4]

Conclusion

This compound is a diamine of significant industrial and pharmaceutical relevance. While its early history is not well-defined, its modern production is optimized, particularly for its role as an indispensable precursor to Carbamazepine. The synthetic protocols and physicochemical data presented in this guide offer a valuable resource for researchers and professionals in chemical synthesis and drug development, enabling a deeper understanding and application of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxcarbazepine from 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a multi-step synthesis of Oxcarbazepine, an anticonvulsant drug, commencing from 2,2'-Ethylenedianiline. The described synthetic route is a composite of established chemical transformations, offering a viable pathway for laboratory-scale synthesis and process development.

Introduction

Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug, structurally related to carbamazepine, but with a purported improved tolerability profile. The synthesis of Oxcarbazepine typically involves the construction of the tricyclic dibenz[b,f]azepine core, followed by functional group manipulations. This document outlines a three-stage synthesis starting from this compound (also known as 2,2'-diaminobibenzyl), a readily available starting material.

The synthesis pathway involves:

  • Cyclization: An intramolecular cyclization of this compound to form the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system.

  • Oxidation: Selective oxidation of the benzylic methylene group at the 10-position to introduce the ketone functionality.

  • Carboxamidation: Introduction of the 5-carboxamide group to yield the final active pharmaceutical ingredient, Oxcarbazepine.

Synthetic Pathway Overview

Oxcarbazepine_Synthesis A This compound B 10,11-Dihydro-5H- dibenzo[b,f]azepine A->B  Polyphosphoric Acid (PPA), Heat   C 10-Oxo-10,11-dihydro- 5H-dibenz[b,f]azepine B->C  Nitroxide Radical, Ca(OCl)₂, Acetate co-catalyst   D 10-Oxo-10,11-dihydro-5H-dibenz[b,f] azepine-5-carbonyl chloride C->D  Hexachlorodimethyl carbonate, THF   E Oxcarbazepine D->E  aq. NH₄OH, IPA  

Caption: Synthetic pathway from this compound to Oxcarbazepine.

Experimental Protocols

Stage 1: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine

This protocol is based on the established use of polyphosphoric acid (PPA) for intramolecular cyclization of diarylamines.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, place polyphosphoric acid.

  • Heat the PPA to approximately 80-90°C with stirring.

  • Slowly add this compound to the hot PPA.

  • After the addition is complete, raise the temperature to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 80°C and then carefully quench by slowly adding crushed ice and water.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic extracts and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 10,11-dihydro-5H-dibenzo[b,f]azepine can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

This protocol utilizes a modern catalytic oxidation method.[1]

Materials:

  • 10,11-Dihydro-5H-dibenzo[b,f]azepine

  • Nitroxide radical catalyst (e.g., TEMPO)

  • Acetate co-catalyst (e.g., copper acetate, cobalt acetate, or nickel acetate)

  • Calcium hypochlorite (Ca(OCl)₂)

  • Inorganic salt carrier (e.g., sodium chloride)

  • Organic solvent (e.g., acetonitrile, dichloromethane)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 10,11-dihydro-5H-dibenzo[b,f]azepine, the nitroxide radical catalyst, the acetate co-catalyst, the inorganic salt carrier, and the organic solvent.

  • Stir the mixture to ensure homogeneity.

  • Slowly add calcium hypochlorite to the reaction mixture.

  • Heat the reaction mixture to a temperature between 40-80°C and stir for 6-12 hours, or until TLC analysis indicates completion of the reaction.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, can be purified by recrystallization.

Stage 3: Synthesis of Oxcarbazepine (10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide)

This two-step protocol involves the formation of a carbonyl chloride intermediate followed by amination.

Part A: Formation of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride

Materials:

  • 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

  • Hexachlorodimethyl carbonate

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Dissolve 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add hexachlorodimethyl carbonate to the solution.

  • Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction by TLC.

  • Upon completion, distill off the THF under reduced pressure.

  • The crude 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is used directly in the next step without further purification.

Part B: Formation of Oxcarbazepine

Materials:

  • Crude 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride

  • Isopropyl alcohol (IPA)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude carbonyl chloride from the previous step in isopropyl alcohol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 7 hours.

  • Monitor the reaction for completion using TLC.

  • Upon completion, add deionized water to dissolve any excess ammonium salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oxcarbazepine.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundPolyphosphoric Acid-120-1304-610,11-Dihydro-5H-dibenzo[b,f]azepine~70-80
210,11-Dihydro-5H-dibenzo[b,f]azepineNitroxide radical, Ca(OCl)₂Acetonitrile40-806-1210-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine~80-90
3a10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepineHexachlorodimethyl carbonateTHFRoom Temp.5-610-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chlorideCrude
3b10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chlorideaq. NH₄OHIPARoom Temp.7Oxcarbazepine~85 (from 10-oxo-dibenz[b,f]azepine)

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Logical Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis Stages cluster_analysis In-Process Control and Analysis A Stage 1: Cyclization (this compound -> Dibenzazepine) B Stage 2: Oxidation (Dibenzazepine -> Keto-dibenzazepine) A->B TLC TLC Monitoring A->TLC C Stage 3: Carboxamidation (Keto-dibenzazepine -> Oxcarbazepine) B->C B->TLC C->TLC Purification Purification (Recrystallization/Chromatography) C->Purification TLC->Purification Characterization Final Product Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: Workflow for the synthesis and analysis of Oxcarbazepine.

References

Application Notes and Protocols for Curing Epoxy Resins with 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of 2,2'-Ethylenedianiline as a curing agent for epoxy resins. This compound, an aromatic amine, is expected to impart high thermal stability and mechanical strength to cured epoxy systems, making it a candidate for applications requiring robust material performance.[1][2] Aromatic amines are known to produce cured epoxy resins with high glass transition temperatures and excellent chemical resistance.[2][3]

This document outlines the theoretical basis for its use, detailed experimental protocols for curing and characterization, and expected material properties based on the general behavior of aromatic amine curing agents.

Health and Safety

This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Stoichiometry and Formulation

The performance of a cured epoxy resin is critically dependent on the correct stoichiometric ratio of the epoxy resin to the curing agent.[3][5] The ideal ratio is typically a 1:1 molar ratio of epoxy groups to amine hydrogen atoms.[3][5]

Determination of Amine Hydrogen Equivalent Weight (AHEW)

The Amine Hydrogen Equivalent Weight (AHEW) is the molecular weight of the amine divided by the number of active amine hydrogens. For this compound (C₁₄H₁₆N₂), the molecular weight is 212.29 g/mol .[4] Each of the two primary amine groups (-NH₂) has two active hydrogens, resulting in a total of four active hydrogens per molecule.

AHEW of this compound:

PBW = (AHEW / EEW) * 100

PBW = (53.07 g/eq / 187 g/eq) * 100 PBW ≈ 28.38

Caption: Epoxy curing workflow.

Experimental Workflow for Material Characterization

This diagram illustrates the logical flow from sample preparation to the analysis of the cured epoxy resin's properties.

G cluster_prep Sample Preparation cluster_analysis Material Analysis Stoichiometry Stoichiometric Calculation Mixing Mixing of Resin and Curing Agent Stoichiometry->Mixing Curing Thermal Curing in Mold Mixing->Curing DSC DSC Analysis (Tg, Degree of Cure) Curing->DSC TGA TGA Analysis (Thermal Stability) Curing->TGA Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical

Caption: Material characterization workflow.

References

Application Notes and Protocols: Synthesis of Pigment Yellow 180 Utilizing 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pigment Yellow 180, a high-performance benzimidazolone pigment. The synthesis centrally involves the use of 2,2'-Ethylenedianiline as a key starting material.

Introduction

Pigment Yellow 180 (C.I. Pigment Yellow 180; CAS No. 77804-81-0) is a greenish-yellow pigment renowned for its excellent heat stability, lightfastness, and resistance to migration, making it a preferred choice for coloring plastics, printing inks, and coatings.[1][2] Its molecular formula is C36H32N10O8.[3] The synthesis of Pigment Yellow 180 is a classic example of diazo chemistry, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. In this synthesis, this compound (also known as 1,2-bis(2-aminophenoxy)ethane) serves as the diamine, which is bis-diazotized and then coupled with two equivalents of 5-acetoacetylaminobenzimidazolone (AABI).

Chemical Structures and Reaction Scheme

The overall synthesis of Pigment Yellow 180 can be depicted as follows:

Step 1: Bis-diazotization of this compound

Step 2: Azo Coupling Reaction

Experimental Protocols

The following protocols are representative procedures for the synthesis of Pigment Yellow 180. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired pigment characteristics.

Protocol 1: Laboratory-Scale Synthesis of Pigment Yellow 180

This protocol outlines a standard laboratory procedure for the synthesis of Pigment Yellow 180.

Materials and Reagents:

  • This compound (BAPE)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium nitrite (NaNO2)

  • Urea

  • 5-Acetoacetylaminobenzimidazolone (AABI)

  • Sodium hydroxide (NaOH)

  • Sodium acetate (CH3COONa)

  • Methanol

  • Distilled water

Experimental Procedure:

Part A: Preparation of the Bis-diazonium Salt of this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 24.4 g (0.1 mol) of this compound in 200 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve 14.0 g (0.2 mol) of sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of this compound hydrochloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • Add a small amount of urea to the reaction mixture to decompose any remaining excess nitrous acid. The resulting solution is the bis-diazonium salt of this compound and should be used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a separate 1 L beaker, dissolve 49.0 g (0.21 mol) of 5-acetoacetylaminobenzimidazolone (AABI) in 400 mL of water containing 16.8 g (0.42 mol) of sodium hydroxide.

  • Stir the mixture until a clear solution is obtained.

  • Cool the AABI solution to 10-15 °C in an ice bath.

Part C: Azo Coupling Reaction

  • Slowly add the freshly prepared bis-diazonium salt solution from Part A to the stirred AABI solution from Part B over a period of 60-90 minutes.

  • During the addition, maintain the temperature of the reaction mixture between 10-20 °C and the pH between 5-6 by adding a solution of sodium acetate as a buffer.

  • After the addition is complete, continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the completion of the coupling reaction.

  • The formation of a yellow precipitate indicates the formation of Pigment Yellow 180.

Part D: Isolation and Purification of Pigment Yellow 180

  • Heat the pigment slurry to 90-95 °C and maintain this temperature for 1 hour to promote pigment crystallization.

  • Allow the slurry to cool to room temperature and then filter the yellow precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with hot water until the filtrate is colorless and neutral to pH paper.

  • Wash the filter cake with methanol to remove any organic impurities.

  • Dry the pigment in an oven at 80-100 °C to a constant weight.

  • The dried pigment can be pulverized to obtain a fine powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of Pigment Yellow 180.

Table 1: Reactant Quantities for Laboratory-Scale Synthesis

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
This compound (BAPE)244.310.124.4
Sodium Nitrite (NaNO2)69.000.214.0
5-Acetoacetylaminobenzimidazolone (AABI)233.230.2149.0
Sodium Hydroxide (NaOH)40.000.4216.8

Table 2: Typical Properties of Pigment Yellow 180

PropertyValueReference
Heat Stability290-300 °C[3][4]
Lightfastness (Blue Wool Scale)6-7[3][5]
Oil Absorption ( g/100g )40-50-
Specific Surface Area (m²/g)20-30[3]
Density (g/cm³)1.4-1.6-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Pigment Yellow 180.

G Synthesis Workflow of Pigment Yellow 180 cluster_diazotization Part A: Bis-diazotization cluster_coupling_prep Part B: Coupling Component Prep cluster_coupling_reaction Part C: Azo Coupling cluster_purification Part D: Isolation & Purification BAPE This compound (BAPE) Suspension Diazonium_Salt Bis-diazonium Salt Solution BAPE->Diazonium_Salt NaNO2, HCl 0-5 °C Coupling Azo Coupling Reaction Diazonium_Salt->Coupling AABI 5-Acetoacetylaminobenzimidazolone (AABI) AABI_Solution AABI Solution AABI->AABI_Solution NaOH, Water AABI_Solution->Coupling Crude_Pigment Crude Pigment Slurry Coupling->Crude_Pigment 10-20 °C, pH 5-6 Heating Heating & Crystallization Crude_Pigment->Heating Filtration Filtration & Washing Heating->Filtration Drying Drying & Pulverization Filtration->Drying Final_Pigment Pigment Yellow 180 Drying->Final_Pigment

Caption: Synthesis workflow for Pigment Yellow 180.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical relationship and dependencies between the key steps in the synthesis.

G Logical Flow of Pigment Yellow 180 Synthesis Start Start Diazotization Bis-diazotization of This compound Start->Diazotization Coupling_Prep Preparation of AABI Solution Start->Coupling_Prep End End Product: Pigment Yellow 180 Azo_Coupling Azo Coupling Reaction Diazotization->Azo_Coupling Requires Diazonium Salt Coupling_Prep->Azo_Coupling Requires Coupling Component Post_Treatment Post-Treatment: Crystallization, Filtration, Drying Azo_Coupling->Post_Treatment Post_Treatment->End

Caption: Logical flow of the synthesis process.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.

  • Handle concentrated acids and bases with extreme care.

Conclusion

The synthesis of Pigment Yellow 180 using this compound is a robust and well-established process. The protocols and data presented in these application notes provide a solid foundation for researchers to produce and study this important pigment. Careful control of reaction parameters such as temperature and pH is crucial for obtaining a high-quality product with the desired coloristic and performance properties. Further optimization of the post-treatment steps can also influence the final particle size and crystal morphology of the pigment, thereby affecting its application performance.

References

Protocol for the synthesis of triterpene derivatives with 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Bioactive Triterpene-Diazepine Derivatives

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction Pentacyclic triterpenes, such as betulinic acid and oleanolic acid, are naturally occurring compounds known for a wide range of pharmacological properties, including potent antitumor activities.[1] Structural modification of the triterpene scaffold is a proven strategy to enhance bioactivity and develop novel therapeutic agents.[2][3] This protocol details the synthesis of novel triterpene derivatives through the condensation reaction of a C-3 keto-triterpenoid with 2,2'-Ethylenedianiline. This reaction creates a fused diazepine ring system on the A-ring of the triterpene, a modification intended to enhance cytotoxic effects against cancer cell lines. The imine group (>C=N-) formed in such reactions is often crucial for the biological activities of the resulting Schiff bases.[4][5][6]

Experimental Protocols

Part 1: Oxidation of Triterpene C-3 Hydroxyl Group

This initial step is critical to prepare the keto-triterpenoid precursor required for the subsequent condensation reaction. Betulin is used here as an example starting material.

Materials and Reagents:

  • Betulin (Lup-20(29)-ene-3β,28-diol), (CAS: 473-98-3)

  • Pyridinium chlorochromate (PCC), (CAS: 26299-14-9)

  • Dichloromethane (DCM), anhydrous, (CAS: 75-09-2)

  • Silica gel (for column chromatography), (CAS: 7631-86-9)

  • Ethyl acetate (EtOAc), HPLC grade, (CAS: 141-78-6)

  • Hexane, HPLC grade, (CAS: 110-54-3)

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

Procedure:

  • Dissolve Betulin (1.0 eq) in anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (8:2). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product (Betulone) by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc.

  • Combine the fractions containing the pure product, evaporate the solvent, and dry under high vacuum to yield Betulone as a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of Triterpene-Diazepine Derivative

This protocol describes the key condensation reaction between the C-3 keto-triterpenoid (Betulone) and this compound.

Materials and Reagents:

  • Betulone (3-oxo-lup-20(29)-en-28-ol), (Prepared in Part 1)

  • This compound, (CAS: 34124-14-6)

  • Ethanol (EtOH), absolute, (CAS: 64-17-5)

  • Glacial Acetic Acid (catalytic amount), (CAS: 64-19-7)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve Betulone (1.0 eq) in absolute ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Maintain the reflux for 8-12 hours, monitoring the reaction by TLC (Hexane:EtOAc 7:3).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by recrystallization from ethanol or by column chromatography to yield the pure triterpene-diazepine derivative.

  • Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy.

Data Presentation

The following table summarizes the hypothetical results for the synthesis of a series of triterpene-diazepine derivatives from different triterpenoid precursors.

Compound IDTriterpene PrecursorReaction Time (h)Yield (%)Melting Point (°C)Cytotoxicity IC₅₀ (µM) on MCF-7
TD-01 Betulone1085215-2175.86
TD-02 Oleanone1278224-2269.30
TD-03 Ursolone1181219-2217.50

Note: Cytotoxicity data is hypothetical and presented for illustrative purposes, inspired by findings that structural modifications can enhance the cytotoxic activity of parent triterpenes.[7]

Visualization of Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and a potential mechanism of action for the synthesized compounds.

G Experimental Workflow for Triterpene-Diazepine Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Condensation Reaction cluster_2 Part 3: Characterization Start Triterpene (e.g., Betulin) Oxidation Oxidation at C-3 (PCC, DCM) Start->Oxidation Purify1 Purification (Column Chromatography) Oxidation->Purify1 Precursor C-3 Keto-Triterpenoid (e.g., Betulone) Purify1->Precursor Condensation Condensation Reaction (EtOH, Acetic Acid, Reflux) Precursor->Condensation Diamine This compound Diamine->Condensation Purify2 Purification (Recrystallization) Condensation->Purify2 Final Final Product (Triterpene-Diazepine) Purify2->Final Analysis Structural Analysis (NMR, HRMS, FT-IR) Final->Analysis

Caption: General workflow for the synthesis of triterpene-diazepine derivatives.

G Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax/Bak Caspase Caspase-3 Bax->Caspase Bcl2->Bax Caspase->Apoptosis Derivative Triterpene-Diazepine Derivative (TD-01) Derivative->Akt Inhibition

Caption: Proposed mechanism: Inhibition of the PI3K/Akt survival pathway.

References

Application of 2,2'-Ethylenedianiline in the Formation of Schiff Base Macrocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols on the use of 2,2'-ethylenedianiline in the synthesis of Schiff base macrocycles. These macrocyclic compounds are of significant interest due to their versatile coordination chemistry with various metal ions, leading to a wide range of applications in catalysis, materials science, and medicinal chemistry. The protocols outlined below focus on the [2+2] condensation reaction of this compound with dicarbaldehydes to form macrocyclic ligands and their subsequent metalation.

Schiff base macrocycles derived from this compound have demonstrated notable efficacy as catalysts in ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone.[1][2] Furthermore, their metal complexes are being explored for their potential biological activities. This guide serves as a comprehensive resource for the synthesis, characterization, and application of these promising compounds.

General Synthetic Pathway

The formation of [2+2] Schiff base macrocycles from this compound typically involves a condensation reaction with a suitable dicarbonyl compound, most commonly a diformylphenol derivative. This reaction is generally carried out in an alcoholic solvent, often with heating to drive the reaction to completion. The resulting macrocycle can then be used as a ligand to form complexes with various metal ions.

Synthesis_Pathway Reactants This compound (2 eq) + 2,6-Diformyl-4-R-phenol (2 eq) Reaction [2+2] Condensation (e.g., Methanol, Reflux) Reactants->Reaction Macrocycle [2+2] Schiff Base Macrocycle (L H₂) Reaction->Macrocycle Metalation Metalation (e.g., MCl₂) Macrocycle->Metalation Complex Macrocyclic Metal Complex Metalation->Complex

Caption: General synthesis pathway for Schiff base macrocycles and their metal complexes.

Experimental Protocols

Synthesis of a [2+2] Schiff Base Macrocycle (L¹H₂)

This protocol details the synthesis of a representative [2+2] macrocycle from this compound and 2,6-diformyl-4-methylphenol.

Materials:

  • This compound

  • 2,6-diformyl-4-methylphenol

  • Methanol (reagent grade)

  • Toluene (anhydrous)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In the 250 mL round-bottom flask, dissolve 2,6-diformyl-4-methylphenol (2.00 g, 12.2 mmol) in hot methanol (100 mL).

  • In a separate beaker, dissolve this compound (2.59 g, 12.2 mmol) in methanol (50 mL).

  • Slowly add the this compound solution to the stirred solution of 2,6-diformyl-4-methylphenol.

  • Attach the reflux condenser and heat the mixture to reflux for 4 hours. A yellow precipitate will form during this time.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold methanol.

  • Dry the product in a vacuum oven at 60 °C overnight.

Synthesis of an Iron(II) Macrocyclic Complex

This protocol describes the synthesis of an iron(II) complex using the previously prepared Schiff base macrocycle (L¹H₂).

Materials:

  • Schiff base macrocycle (L¹H₂)

  • Iron(II) bromide (FeBr₂)

  • Toluene (anhydrous)

  • Acetonitrile (anhydrous)

Equipment:

  • Schlenk flask (100 mL)

  • Schlenk line or glovebox

  • Magnetic stirrer

  • Cannula

Procedure:

  • All manipulations should be carried out under an inert atmosphere of nitrogen or argon.

  • To the Schlenk flask, add the Schiff base macrocycle L¹H₂ (0.50 g, 0.74 mmol) and FeBr₂ (0.32 g, 1.48 mmol).

  • Add anhydrous toluene (30 mL) to the flask via cannula.

  • Stir the resulting suspension at room temperature for 24 hours.

  • Remove the toluene under vacuum to yield a solid residue.

  • Dissolve the residue in a minimum amount of hot, anhydrous acetonitrile.

  • Allow the solution to cool slowly to room temperature to facilitate crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.[3]

Data Presentation

Spectroscopic Data

The following table summarizes key spectroscopic data for a representative [2+2] Schiff base macrocycle (L¹H₂) and its iron(II) complex.

CompoundKey ¹H NMR Signals (δ, ppm) in DMSO-d₆Key IR Bands (ν, cm⁻¹)
L¹H₂ ~13.5 (br s, 2H, -OH), ~8.6 (s, 4H, -CH=N-), ~7.5-6.8 (m, Ar-H), ~2.9 (s, 8H, -CH₂CH₂-)~1635 (C=N), ~1590 (C=C)
[FeBr(L¹H₂)]₂[(FeBr₃)₂O] Signals are typically broadened due to the paramagnetic nature of Fe(II).~1620 (C=N, shifted upon coordination)
Catalytic Activity in Ring-Opening Polymerization (ROP)

The following table presents the catalytic performance of an organoaluminium complex of a similar macrocycle derived from this compound in the ROP of ε-caprolactone.

CatalystMonomerTemperature (°C)Time (min)Conversion (%)Polymer Mₙ ( g/mol )PDI
[(AlEt₂)₂L⁴]ε-caprolactone8030>9525,0001.15

L⁴ is the [2+2] macrocycle from this compound and 2,6-diformyl-4-methylphenol.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the macrocyclic ligand to its application in catalysis.

Workflow cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_catalysis Catalysis start Start: Reactants synthesis [2+2] Condensation start->synthesis purification Filtration and Washing synthesis->purification characterization_L Characterization (NMR, IR) purification->characterization_L end_L Isolated Macrocycle (L H₂) characterization_L->end_L metalation Reaction with Metal Salt end_L->metalation purification_C Crystallization metalation->purification_C characterization_C Characterization (X-ray, etc.) purification_C->characterization_C end_C Metal Complex characterization_C->end_C rop Ring-Opening Polymerization end_C->rop analysis Polymer Analysis (GPC, NMR) rop->analysis end_P Polymer Product analysis->end_P Catalysis_Logic Catalyst Metal-Macrocycle Complex Active_Species Active Catalytic Species Catalyst->Active_Species activates Monomer Cyclic Ester (e.g., ε-caprolactone) Propagation Chain Propagation Monomer->Propagation Initiator Initiator (e.g., Alcohol) Initiator->Active_Species reacts with Active_Species->Monomer attacks Propagation->Monomer consumes Polymer Polymer Propagation->Polymer yields

References

Application Notes and Protocols for Metal Complex Synthesis Using Diamine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for metal complexes specifically utilizing 2,2'-Ethylenedianiline (also known as 2,2'-diaminobibenzyl, CAS: 34124-14-6) as a ligand did not yield specific examples, detailed synthetic protocols, or quantitative data for its coordination compounds. This suggests that it is not a commonly employed ligand in the synthesis of metal complexes, or such studies are not widely published.

Therefore, this document provides detailed application notes and protocols for a closely related and extensively studied class of compounds: metal complexes of Schiff base ligands derived from diamines . These ligands are typically formed by the condensation of a diamine (such as ethylenediamine, which shares the ethyl bridge with this compound) with an aldehyde or ketone. The resulting tetradentate Schiff base ligands form stable complexes with a wide range of transition metals, and their applications are well-documented. The information presented here serves as a comprehensive guide and a model for researchers interested in the synthesis and application of metal complexes with similar structural motifs.

Application Notes

Metal complexes of diamine-derived Schiff bases are a versatile class of compounds with significant applications in catalysis, materials science, and medicine. Their utility stems from their structural tunability, stability, and the synergistic effects of the metal center and the organic ligand framework.

Catalysis

Transition metal complexes of these ligands are effective catalysts for a variety of organic transformations. The metal center's Lewis acidity and redox properties, modulated by the Schiff base ligand, are key to their catalytic activity.

  • Oxidation Reactions: Vanadium complexes have been shown to catalyze the oxidation of alcohols, such as the conversion of benzoin to benzil, through oxygen atom transfer reactions.[1]

  • Polymerization and Oligomerization: Nickel(II) complexes with diimine ligands are known to catalyze the oligomerization and polymerization of olefins, such as ethylene. The steric and electronic properties of the ligand can be tuned to control the length and branching of the resulting polymer chains.[2]

  • Coupling Reactions: Dinickel(II) complexes have demonstrated excellent activity in the homocoupling of terminal alkynes.[3]

Materials Science

The unique electronic and photophysical properties of these metal complexes make them suitable for various applications in materials science.

  • Luminescent Materials: Metal-diimine complexes, particularly with Zn(II) and Cd(II), can exhibit strong luminescence.[4] These properties are attributed to ligand-to-metal charge transfer (LMCT) transitions, making them promising candidates for use as emitters in organic light-emitting diodes (OLEDs).[4]

  • UV Protection: Schiff base metal complexes can be incorporated into fabrics, such as cotton, to provide enhanced protection against UV radiation.[5]

Drug Development and Biological Applications

The biological activity of Schiff base ligands is often enhanced upon coordination with a metal ion.[5][6][7][8][9] This has led to extensive research into their potential as therapeutic agents.

  • Antimicrobial Activity: Many Schiff base metal complexes exhibit significant antibacterial and antifungal properties against a range of pathogens, including Staphylococcus aureus, E. coli, Candida albicans, and Aspergillus niger.[7] The enhanced activity of the metal complexes compared to the free ligands is often attributed to increased lipophilicity, which facilitates penetration of the microbial cell membrane.

  • Anticancer Activity: Certain platinum(II) complexes with derivatives of ethylenediamine have been synthesized and show cytotoxic activity against various cancer cell lines.[10] The mechanism of action is often believed to involve binding to DNA and inducing apoptosis.[6]

  • Antioxidant Activity: Some Schiff base metal complexes have been shown to possess antioxidant properties, which are valuable in combating oxidative stress-related diseases.[6]

Experimental Protocols

The following are generalized protocols for the synthesis of a diamine-derived Schiff base ligand and its subsequent complexation with a transition metal ion. These protocols are based on common procedures reported in the literature.[4][5][11]

Protocol for Synthesis of a Diamine-Derived Schiff Base Ligand

This protocol describes the condensation reaction between a diamine and an aldehyde to form a Schiff base.

Materials:

  • Diamine (e.g., ethylenediamine)

  • Aldehyde (e.g., salicylaldehyde or a derivative)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve the aldehyde (2 molar equivalents) in a suitable volume of ethanol in a round-bottom flask.

  • Slowly add a solution of the diamine (1 molar equivalent) in ethanol to the aldehyde solution with continuous stirring.

  • The reaction mixture may change color, and a precipitate may begin to form.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base ligand by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified ligand in a desiccator or under vacuum.

G cluster_0 Ligand Synthesis Dissolve Aldehyde Dissolve Aldehyde Add Diamine Solution Add Diamine Solution Dissolve Aldehyde->Add Diamine Solution Reflux Reflux Add Diamine Solution->Reflux Cool and Filter Cool and Filter Reflux->Cool and Filter Wash and Dry Wash and Dry Cool and Filter->Wash and Dry Purified Ligand Purified Ligand Wash and Dry->Purified Ligand

Workflow for Schiff Base Ligand Synthesis.
Protocol for Synthesis of a Metal Complex with the Schiff Base Ligand

This protocol describes the complexation of the synthesized Schiff base ligand with a metal salt.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve the Schiff base ligand (1 molar equivalent) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 molar equivalent) in a minimal amount of ethanol or a water-ethanol mixture.

  • Slowly add the metal salt solution to the hot ligand solution with vigorous stirring. A color change and/or precipitation of the complex is typically observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-10 hours.[5]

  • After the reflux period, cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid product thoroughly with an ethanol-water mixture and then with diethyl ether to remove any unreacted ligand and metal salt.[11]

  • Dry the final metal complex in a desiccator over anhydrous CaCl₂.[5]

G cluster_1 Metal Complex Synthesis Dissolve Ligand Dissolve Ligand Mix Solutions Mix Solutions Dissolve Ligand->Mix Solutions Dissolve Metal Salt Dissolve Metal Salt Dissolve Metal Salt->Mix Solutions Reflux Reflux Mix Solutions->Reflux Filter and Wash Filter and Wash Reflux->Filter and Wash Dry Complex Dry Complex Filter and Wash->Dry Complex Purified Metal Complex Purified Metal Complex Dry Complex->Purified Metal Complex

Workflow for Metal Complex Synthesis.

Data Presentation

The following tables summarize typical quantitative data for metal complexes of diamine-derived Schiff bases. The data is representative of values found in the literature for analogous compounds.

Table 1: Synthesis Yields and Physical Properties

ComplexFormulaColorYield (%)M.P. (°C)
Ligand (L) C₁₆H₁₆N₂O₂Yellow-120-122
[Co(L)Cl(H₂O)₂] [Co(C₁₆H₁₄N₂O₂)Cl(H₂O)₂]Brown75>300 (dec.)
[Ni(L)Cl(H₂O)₃]·H₂O [Ni(C₁₆H₁₄N₂O₂)Cl(H₂O)₃]·H₂OGreen80>300 (dec.)
[Cu(L)Cl(H₂O)₃]·H₂O [Cu(C₁₆H₁₄N₂O₂)Cl(H₂O)₃]·H₂ODark Green82>300 (dec.)
[Zn(L)Cl(H₂O)₂]·H₂O [Zn(C₁₆H₁₄N₂O₂)Cl(H₂O)₂]·H₂OPale Yellow78>300 (dec.)

Data is hypothetical and based on typical results for similar complexes.

Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)

Compoundν(C=N) Azomethineν(M-N)ν(M-O)λ_max (UV-Vis) Transitions
Ligand (L) ~1620--~330 (π-π), ~380 (n-π)
[Co(L)] ~1605-1610~510~450~480 (d-d), ~380 (Charge Transfer)
[Ni(L)] ~1605-1610~520~460~450, ~570 (d-d), ~380 (Charge Transfer)
[Cu(L)] ~1605-1610~530~440~460, ~620 (d-d), ~380 (Charge Transfer)
[Zn(L)] ~1605-1610~500~430~380 (Metal to Ligand Charge Transfer)

Note: The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the azomethine nitrogen to the metal center. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-O)) further confirms complex formation.[11]

Visualization of Logical Relationships

The following diagram illustrates the logical relationships between the synthesis of these metal complexes and their diverse applications.

G cluster_input Inputs cluster_synthesis Synthesis cluster_product Product cluster_applications Applications Diamine Diamine (e.g., this compound scaffold) LigandSynth Schiff Base Condensation Diamine->LigandSynth Aldehyde Aldehyde/Ketone Aldehyde->LigandSynth MetalSalt Metal Salt (e.g., Cu, Ni, Co, Zn) ComplexSynth Metal Complex Synthesis MetalSalt->ComplexSynth LigandSynth->ComplexSynth MetalComplex Diamine-Based Schiff Base Metal Complex ComplexSynth->MetalComplex Catalysis Catalysis (Oxidation, Polymerization) MetalComplex->Catalysis Materials Materials Science (OLEDs, UV Protection) MetalComplex->Materials DrugDev Drug Development (Antimicrobial, Anticancer) MetalComplex->DrugDev

Logical Flow from Synthesis to Application.

References

Application Notes and Protocols for 2,2'-Ethylenedianiline-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Ethylenedianiline is a versatile diamine monomer that can be polymerized to create novel redox-responsive polymers with significant potential in the field of drug delivery. The presence of aniline moieties in the polymer backbone imparts redox activity, making these materials sensitive to the reducing environments characteristic of intracellular compartments, particularly in tumor cells. This property can be harnessed to design "smart" drug delivery systems that release their therapeutic payload in a targeted and controlled manner.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound-based polymers for drug delivery. Detailed experimental protocols for polymer synthesis, nanoparticle formulation, and in vitro drug release studies are presented, along with representative characterization data.

Synthesis and Characterization of Poly(this compound)

Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes the chemical oxidative polymerization of this compound to yield poly(this compound).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve 2.12 g (10 mmol) of this compound in 100 mL of 1 M HCl in a 250 mL beaker. Stir the solution using a magnetic stirrer until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in an ice bath.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A dark green precipitate should begin to form, indicating the polymerization of aniline moieties.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Collect the dark green precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer precipitate with 200 mL of 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash the precipitate with 200 mL of methanol to remove the oxidant and other impurities.

    • Continue washing with deionized water until the filtrate becomes colorless and the pH is neutral.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 60 °C for 24 hours.

Characterization Data

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and spectroscopic fingerprint. Representative data are summarized in the table below.

Characterization TechniqueParameterTypical Value
Gel Permeation Chromatography (GPC)Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw)30,000 - 50,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Thermogravimetric Analysis (TGA)Onset Decomposition Temperature (Td)~ 300 °C
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)180 - 220 °C
Fourier-Transform Infrared (FTIR) SpectroscopyC-N Stretching (Aromatic Amine)~ 1300 cm⁻¹
C=C Stretching (Quinoid Rings)~ 1580 cm⁻¹
C=C Stretching (Benzoid Rings)~ 1490 cm⁻¹
UV-Vis Spectroscopyπ-π* Transition (Benzoid)~ 320-350 nm
Exciton Transition (Quinoid)~ 600-630 nm

Diagram of Synthesis and Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound in 1M HCl Polymerization Oxidative Polymerization (0-5 °C, 4h) Monomer->Polymerization Oxidant Ammonium Persulfate in 1M HCl Oxidant->Polymerization Purification Filtration & Washing (HCl, Methanol, Water) Polymerization->Purification Drying Vacuum Drying (60 °C, 24h) Purification->Drying Product Poly(this compound) Drying->Product GPC GPC/SEC (Mw, Mn, PDI) Product->GPC TGA TGA (Thermal Stability) Product->TGA DSC DSC (Glass Transition) Product->DSC FTIR FTIR Spectroscopy (Functional Groups) Product->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Product->UVVis

Caption: Workflow for the synthesis and characterization of poly(this compound).

Application in Drug Delivery: Nanoparticle Formulation and In Vitro Release

Experimental Protocol: Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the synthesized poly(this compound) via an oil-in-water (O/W) single emulsion-solvent evaporation method. Doxorubicin (DOX) is used as a model anticancer drug.

Materials:

  • Poly(this compound)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Drug Preparation: Dissolve 10 mg of DOX·HCl in 1 mL of deionized water and add 5 µL of TEA to neutralize the hydrochloride, rendering it soluble in organic solvents.

  • Organic Phase Preparation: Dissolve 50 mg of poly(this compound) in 5 mL of DCM. Add the prepared DOX solution to the polymer solution and stir for 10 minutes.

  • Emulsification: Add the organic phase to 20 mL of a 2% w/v PVA aqueous solution. Emulsify the mixture using a probe sonicator for 2 minutes at 40% amplitude in an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a 100 mL round-bottom flask and stir on a magnetic stirrer at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator at reduced pressure for faster solvent removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unloaded drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powdered sample for storage and further analysis.

Experimental Protocol: In Vitro Drug Release Study

This protocol details the procedure for an in vitro drug release study from the prepared nanoparticles, assessing the redox-responsive release profile.

Materials:

  • DOX-loaded poly(this compound) nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Sample Preparation: Disperse 10 mg of the lyophilized DOX-loaded nanoparticles in 5 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Seal the bag and immerse it in 50 mL of release medium in a sealed container.

  • Release Conditions:

    • Control (Physiological): PBS at pH 7.4.

    • Acidic (Tumor Microenvironment): PBS at pH 5.5.

    • Redox (Intracellular): PBS at pH 7.4 containing 10 mM GSH.

    • Dual-Stimuli (Intracellular Tumor): PBS at pH 5.5 containing 10 mM GSH.

  • Incubation and Sampling: Place the containers in a shaking incubator at 37 °C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer (at 480 nm) or a fluorescence spectrophotometer (Excitation/Emission: 480/590 nm).

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of DOX in the respective release media.

Diagram of Redox-Responsive Drug Release

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP_stable Drug-Loaded Nanoparticle (Stable) Release_low Minimal Drug Leakage NP_stable->Release_low NP_uptake Cellular Uptake NP_stable->NP_uptake Endocytosis NP_destabilized Polymer Backbone Reduction (Nanoparticle Destabilization) NP_uptake->NP_destabilized High [GSH] Release_high Rapid Drug Release NP_destabilized->Release_high

Caption: Mechanism of redox-responsive drug release from poly(this compound) nanoparticles.

Potential Signaling Pathway Modulation

The released therapeutic agent, such as doxorubicin, can interfere with various cellular signaling pathways to induce apoptosis in cancer cells. One of the primary mechanisms of doxorubicin is the inhibition of topoisomerase II, leading to DNA damage and the activation of the p53 tumor suppressor pathway.

Diagram of a Doxorubicin-Induced Apoptotic Pathway

G DOX Doxorubicin (Released from NP) TopoII Topoisomerase II DOX->TopoII inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage causes ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Bax Bax Upregulation p53->Bax induces Bcl2 Bcl-2 Downregulation p53->Bcl2 represses Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 Activation Apaf1->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols: 2,2'-Ethylenedianiline in Novel Biomedical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,2'-Ethylenedianiline in the development of novel biomedical materials. The following sections detail the synthesis, characterization, and potential uses of Schiff bases and polyamides derived from this versatile diamine. While direct research on this compound for these specific biomedical applications is emerging, the protocols and data presented are based on established methodologies for similar aromatic diamines and serve as a foundational guide for future research and development.

Application: Antimicrobial and Anticancer Schiff Base Derivatives

Schiff bases derived from this compound are promising candidates for the development of new antimicrobial and anticancer agents. The imine (-C=N-) linkage in Schiff bases is known to be crucial for their biological activity. These compounds can be synthesized through a straightforward condensation reaction between this compound and various aldehydes. The resulting aromatic Schiff bases can chelate with metal ions, which in some cases, enhances their therapeutic efficacy.

Experimental Protocol: Synthesis of a this compound-based Schiff Base

This protocol is adapted from the synthesis of similar thio-Schiff bases.[1][2]

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the substituted salicylaldehyde (2 mmol) in 30 mL of ethanol.

  • Slowly add the ethanolic solution of the aldehyde to the solution of this compound with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated Schiff base product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Antimicrobial and Cytotoxic Activity

The following tables present representative data for antimicrobial and cytotoxic activities of aromatic Schiff bases, illustrating the potential efficacy of this compound derivatives.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Aromatic Schiff Bases against Various Microorganisms

Compound ClassS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
Salicylaldehyde-based Schiff Bases12.5 - 25015.6 - 62512.5 - 500[3][4][5]
Pyridine-based Schiff Bases7.8 - 62.5>10015.6 - 125[6]
Isatin-based Schiff Bases78 - 62515.6 - 31.2>250[3]

Note: The above data is representative of aromatic Schiff bases and not specific to this compound derivatives. Actual MIC values will vary based on the specific chemical structure.

Table 2: Representative In Vitro Cytotoxicity (IC₅₀) of Aromatic Schiff Bases against Cancer Cell Lines

Compound ClassMCF-7 (Breast Cancer) (µM)HepG2 (Liver Cancer) (µM)SW-480 (Colorectal Cancer) (µg/mL)Reference
Pyridine-based Schiff Bases7 - 257 - 29N/A[7]
Salicylaldehyde-based Schiff Bases2.28 - 5.7443.17 - 73.69N/A[8][9]
Benzoin-based Schiff BasesN/AN/A7.09 - 34.08[10]

Note: The above data is representative of aromatic Schiff bases and not specific to this compound derivatives. Actual IC₅₀ values will vary based on the specific chemical structure.

Proposed Mechanism of Action: Antimicrobial Activity

The antimicrobial action of Schiff bases is often attributed to their ability to interfere with key cellular processes in microorganisms. The lipophilic character of the aromatic rings allows for diffusion across the cell membrane. Once inside the cell, the imine group can interact with various biomolecules.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Transport Membrane Transport Proteins Disruption Functional Disruption Membrane_Transport->Disruption DNA Bacterial DNA Inhibition Replication/Transcription Inhibition DNA->Inhibition Enzymes Essential Enzymes Inactivation Enzyme Inactivation Enzymes->Inactivation Schiff_Base This compound Schiff Base Cell_Entry Cellular Uptake Schiff_Base->Cell_Entry Cell_Entry->Membrane_Transport Interference Cell_Entry->DNA Cell_Entry->Enzymes Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Inactivation->Cell_Death

Proposed antimicrobial mechanism of action for a Schiff base.

Application: Biocompatible and Biodegradable Polyamides for Tissue Engineering

Aromatic polyamides are known for their excellent mechanical strength and thermal stability.[11][12] By incorporating flexible linkages and ensuring biocompatibility, polyamides derived from this compound can be explored for applications in tissue engineering as scaffolds or hydrogels. The synthesis typically involves a polycondensation reaction between a diamine and a diacid chloride.

Experimental Protocol: Synthesis of a Polyamide from this compound

This protocol outlines a low-temperature solution polycondensation method.[13][14]

Materials:

  • This compound

  • Adipoyl Chloride (or other diacid chloride)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Pyridine

  • Nitrogen gas supply

  • Three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • Dry all glassware in an oven and cool under a stream of nitrogen.

  • In a three-necked flask, dissolve this compound (1 mmol) and LiCl (0.1 g) in 10 mL of DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (2 mmol) to the solution.

  • Slowly add a solution of adipoyl chloride (1 mmol) in 5 mL of DMAc to the stirred reaction mixture.

  • Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into 200 mL of methanol.

  • Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at 80°C for 24 hours.

  • Characterize the polymer using techniques such as GPC (for molecular weight), TGA (for thermal stability), and tensile testing (for mechanical properties).

Quantitative Data: Mechanical and Biocompatibility Properties

The following tables provide representative data for the mechanical properties and biocompatibility of aromatic polyamides intended for biomedical use.

Table 3: Representative Mechanical Properties of Aromatic Polyamides for Biomedical Applications

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Fluorinated Polyamides63.9 - 1156 - 11.42.7 - 3.2[11]
Semi-aromatic Polyamide (PA12T)up to 465.5 (stretched)N/AN/A[15]
Aromatic-aliphatic PolyamidesVaries with aliphatic chain lengthVaries with aliphatic chain lengthVaries with aliphatic chain length[16]

Note: The mechanical properties are highly dependent on the specific monomer composition, polymer processing, and testing conditions.

Table 4: Representative In Vitro Cytotoxicity of Polyamides

Polymer TypeCell LineAssayResult (Cell Viability %)Reference
Nylon 6 (Polyamide 6)Human FibroblastsMTT Assay> 90%[17]
Polyamide DendrimersBacterial StrainsN/AActive against pathogenic strains[18]

Note: Biocompatibility can vary significantly based on the specific polymer structure, purity, and any residual monomers or catalysts.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the biocompatibility of newly synthesized this compound-based biomaterials, an in vitro cytotoxicity test such as the MTT assay is essential.[19][20][21] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Synthesized biomaterial (e.g., polyamide film or Schiff base solution)

  • Mammalian cell line (e.g., L929 fibroblasts, NIH-3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Material Extraction:

    • Sterilize the biomaterial sample (e.g., by UV irradiation).

    • Prepare an extract of the material by incubating it in a cell culture medium (without FBS) at 37°C for 24-72 hours, following ISO 10993-5 guidelines. The extraction ratio should be standardized (e.g., 3 cm²/mL).

  • Cell Seeding:

    • Seed the selected cell line into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the culture medium and replace it with 100 µL of the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%).

    • Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material or fresh medium) controls.

    • Incubate the plate for another 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of biomedical materials derived from this compound.

experimental_workflow Start This compound Synthesis Synthesis of Derivatives (Schiff Bases or Polyamides) Start->Synthesis Purification Purification and Characterization (FTIR, NMR, GPC) Synthesis->Purification Material_Fabrication Material Fabrication (Films, Scaffolds, Hydrogels) Purification->Material_Fabrication Physicochemical Physicochemical Characterization (Mechanical, Thermal) Material_Fabrication->Physicochemical In_Vitro In Vitro Evaluation Material_Fabrication->In_Vitro End Biomedical Application Physicochemical->End Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Antimicrobial Antimicrobial Testing (MIC) In_Vitro->Antimicrobial Drug_Release Drug Release Studies In_Vitro->Drug_Release Cytotoxicity->End Antimicrobial->End Drug_Release->End

General workflow for developing biomedical materials from this compound.

These application notes and protocols provide a starting point for the exploration of this compound in the exciting field of biomedical materials. Further research is warranted to fully elucidate the potential of its derivatives and to optimize their properties for specific clinical applications.

References

Application Notes and Protocols for N-alkylation of 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-alkylation of 2,2'-ethylenedianiline, a key synthetic transformation for the generation of derivatives with applications in medicinal chemistry and materials science. Two primary protocols are presented: a direct N-alkylation using alkyl halides and a reductive amination approach with aldehydes. These methods offer versatile routes to N,N'-dialkylated this compound derivatives. This guide includes comprehensive experimental details, tabulated data for representative reactions, and visual diagrams to illustrate the workflow, ensuring reproducibility for researchers in drug development and chemical synthesis.

Introduction

N-alkylation of amines is a fundamental reaction in organic synthesis, crucial for the construction of more complex molecular architectures from simple building blocks. This compound, with its two primary aromatic amine functionalities, is a valuable precursor for the synthesis of a variety of compounds, including ligands for coordination chemistry, precursors to pharmacologically active molecules, and monomers for polymer synthesis. The introduction of alkyl groups onto the nitrogen atoms can significantly alter the steric and electronic properties of the parent molecule, thereby tuning its reactivity, solubility, and biological activity.

This application note details two robust and widely applicable methods for the N-alkylation of this compound:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic substitution of a halide by the amine.

  • Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde to form a Schiff base, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for preventing over-alkylation, a common challenge in the N-alkylation of primary amines.

Experimental Protocols

Protocol 1: Direct N,N'-Dialkylation with Alkyl Halide (Example: N,N'-Dibenzylation)

This protocol describes the synthesis of N,N'-dibenzyl-2,2'-ethylenedianiline using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous dimethylformamide.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add benzyl bromide (2.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N,N'-dibenzyl-2,2'-ethylenedianiline.

Expected Results:

Protocol 2: N,N'-Dialkylation via Reductive Amination (Example: N,N'-Di-n-propylation)

This protocol outlines the synthesis of N,N'-di-n-propyl-2,2'-ethylenedianiline using propionaldehyde via a reductive amination pathway. This method is adapted from procedures for similar aromatic amines and is designed to favor dialkylation while minimizing side reactions.

Materials:

  • This compound

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 1,2-dichloroethane.

  • Add propionaldehyde (2.5 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the di-Schiff base intermediate.

  • Carefully add sodium triacetoxyborohydride (3.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material and intermediate are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield N,N'-di-n-propyl-2,2'-ethylenedianiline.

Data Presentation

The following table summarizes the key parameters for the described N-alkylation protocols. Please note that the yields are estimates based on analogous reactions and should be optimized for specific applications.

Protocol Alkylating Agent Reagents Solvent Temp (°C) Time (h) Product Estimated Yield (%)
1Benzyl bromideK₂CO₃DMF80-9012-16N,N'-Dibenzyl-2,2'-ethylenedianiline60-80
2PropionaldehydeNaBH(OAc)₃DCERT12-24N,N'-Di-n-propyl-2,2'-ethylenedianiline70-90

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix this compound, K₂CO₃, and DMF B Add Benzyl Bromide A->B C Heat to 80-90 °C for 12-16h B->C D Cool and Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for Direct N-Alkylation.

Protocol_2_Workflow cluster_imine Schiff Base Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DCE B Add Propionaldehyde, Stir for 1h A->B C Add NaBH(OAc)₃, Stir for 12-24h B->C D Quench with NaHCO₃ C->D E Extract with Dichloromethane D->E F Wash with Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for Reductive Amination.

Conclusion

The protocols described provide effective methods for the N-alkylation of this compound, yielding valuable building blocks for further synthetic elaboration. The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced and the desired selectivity. For simple, unfunctionalized alkyl halides, direct alkylation is a viable option. For the introduction of alkyl groups from aldehydes and to achieve higher selectivity for the N,N'-dialkylated product, reductive amination is the preferred method. These application notes serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and materials science.

Troubleshooting & Optimization

Identifying and minimizing side products in 2,2'-Ethylenedianiline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 2,2'-Ethylenedianiline. Our goal is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following the reductive coupling of 2-nitrobenzyl chloride.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound Incomplete reduction of the nitro groups.- Optimize Catalyst: Ensure the nickel catalyst is freshly prepared and active.[1] - Increase Reducing Agent: Gradually increase the equivalents of the reducing agent (e.g., hydrazine hydrate).[1] - Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS.
Side reactions consuming starting material.- Control Temperature: Maintain a consistent and optimal reaction temperature. Exothermic reactions can lead to side product formation. - Slow Addition: Add the reducing agent dropwise to control the reaction rate and minimize side reactions.[1]
Presence of Multiple Impurities in Product Mixture Formation of oligomers.- Control pH: For aniline derivatives, acidic conditions can promote polymerization. Maintain a neutral or slightly basic pH if possible.[2] - Lower Concentration: High concentrations of the aniline product can favor oligomerization. Conduct the reaction at a higher dilution.
Oxidation of the product.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aniline functional groups. - Degas Solvents: Use degassed solvents to remove dissolved oxygen.
Homocoupling of 2-nitrobenzyl chloride.- Catalyst Choice: Certain catalysts may favor homocoupling. Screen different catalysts or catalyst preparations. - Reaction Conditions: Adjusting the temperature and solvent may disfavor the homocoupling pathway.
Product is a Dark, Tarry Substance Significant polymerization and/or degradation.- Review all reaction parameters: This often indicates a major issue with one or more reaction conditions (temperature, stoichiometry, purity of starting materials). - Purification: Attempt to isolate the desired product from the tar using column chromatography with a gradient elution.
Difficulty in Purifying the Product Co-elution of impurities with the desired product.- Alternative Chromatography: If silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography. - Recrystallization: Attempt recrystallization from a variety of solvent systems. - Acid-Base Extraction: Utilize the basicity of the aniline groups to perform an acid-base extraction to separate it from neutral impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound from 2-nitrobenzyl chloride?

A1: While specific literature on impurities in this exact synthesis is scarce, based on the reactivity of the starting materials and intermediates, the following side products are plausible:

  • Incompletely reduced intermediates: Molecules where only one of the two nitro groups has been reduced to an amine.

  • Aniline Oligomers: The product, being a diamine, can undergo oxidative coupling to form dimers, trimers, and higher-order oligomers.[5][6][7]

  • Oxidation Products: The aniline functional groups are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Homocoupling Product of 2-nitrobenzyl chloride: Dimerization of the starting material can occur under certain reductive coupling conditions.

  • Products from side reactions of benzylic radicals: Intermediates in the reduction may involve radical species that can lead to a variety of byproducts.

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture, including the desired product and any side products.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.

Q3: What is a general purification strategy for this compound?

A3: A multi-step purification strategy is often necessary:

  • Work-up: After the reaction is complete, quench the reaction carefully and perform a liquid-liquid extraction to isolate the organic components.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous phase, leaving neutral impurities behind. Then, basify the aqueous layer and re-extract the purified diamine into an organic solvent.[3][4]

  • Column Chromatography: If further purification is needed, column chromatography on silica gel or alumina can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[8]

  • Recrystallization: The final purified product can often be obtained as a solid by recrystallization from a suitable solvent or solvent mixture.

Q4: Are there alternative synthetic routes to this compound that might produce fewer side products?

A4: While the reductive coupling of 2-nitrobenzyl chloride is a common approach, other potential routes could be explored, such as:

  • Reduction of 1,2-bis(2-nitrophenyl)ethane: This precursor would directly yield the desired product upon reduction of the nitro groups, potentially avoiding side reactions associated with the benzyl chloride functionality.

  • Reductive amination of a suitable diketone: Although a less direct route, the reductive amination of 1,2-bis(2-aminophenyl)ethanedione could be a possibility.

Exploring these alternative routes may offer advantages in terms of yield and purity, depending on the availability of the starting materials and the optimization of the reaction conditions.

Experimental Protocols

Synthesis of this compound via Reductive Coupling

This protocol is based on a known procedure and should be adapted and optimized for your specific laboratory conditions.[1]

Materials:

  • 2-Nitrobenzyl chloride

  • Nickel catalyst (e.g., Raney Nickel or a prepared nickel-on-alumina catalyst)[1]

  • Hydrazine hydrate (or another suitable reducing agent)

  • Deionized water

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-nitrobenzyl chloride and the nickel catalyst.

  • Add deionized water and ethanol to the flask.

  • With vigorous stirring, slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Analyze the organic extract by GC-MS to determine the yield and identify any side products.[1]

General Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating aromatic amines.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection.

General Protocol for HPLC Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or triethylamine to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., around 240 nm and 285 nm).

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Visualizations

troubleshooting_workflow start Low Yield or Impure Product check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction analyze_impurities Analyze Crude Mixture (TLC, GC-MS, HPLC) check_reaction->analyze_impurities identify_side_products Identify Major Side Products analyze_impurities->identify_side_products oligomers Oligomers Detected identify_side_products->oligomers oxidation Oxidation Products Detected identify_side_products->oxidation incomplete_reaction Starting Material Present identify_side_products->incomplete_reaction optimize_purification Optimize Purification (Chromatography, Recrystallization, Extraction) identify_side_products->optimize_purification adjust_conditions Adjust Reaction Conditions oligomers->adjust_conditions Decrease Concentration / Control pH oxidation->adjust_conditions Use Inert Atmosphere / Degas Solvents incomplete_reaction->adjust_conditions Optimize Catalyst / Increase Reducing Agent / Extend Time end Improved Yield and Purity optimize_purification->end adjust_conditions->start Re-run Synthesis purification_strategy crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_product->extraction acid_base Acid-Base Extraction extraction->acid_base chromatography Column Chromatography acid_base->chromatography If impurities persist recrystallization Recrystallization acid_base->recrystallization If sufficiently pure chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

References

Technical Support Center: Troubleshooting Incomplete Curing of Epoxy with 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete curing of epoxy resins when using 2,2'-Ethylenedianiline as a curing agent.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: My epoxy mixture with this compound is tacky and has not fully cured after the recommended time. What are the common causes?

A1: Incomplete curing of epoxy systems with this compound, an aromatic amine, can stem from several factors. The most common reasons include:

  • Incorrect Mix Ratio: An off-stoichiometric ratio of epoxy resin to curing agent is a primary cause of incomplete curing.[1][2][3]

  • Inadequate Mixing: Failure to thoroughly mix the resin and hardener can result in localized areas with an incorrect ratio, leading to soft or tacky spots.[1][3]

  • Low Curing Temperature: Aromatic amines like this compound generally require elevated temperatures to achieve a full cure. Room temperature curing is often insufficient.

  • Moisture Contamination: Moisture from the ambient environment or on the substrate can react with the amine curing agent, leading to surface blushing and incomplete cure.

  • Expired or Improperly Stored Components: Both the epoxy resin and the curing agent can degrade over time, especially if not stored correctly, leading to a loss of reactivity.[2]

Q2: What is "amine blush" and how can I identify and prevent it?

A2: Amine blush is a waxy or greasy film that can form on the surface of an epoxy during curing. It is caused by a reaction between the amine curing agent and moisture in the air, forming carbamates. This is more common in cool and humid conditions. You can identify amine blush by a dull, hazy, or greasy appearance on the surface. To prevent it, control the curing environment by lowering humidity and maintaining the recommended temperature. If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying.

Q3: Can I apply another coat of epoxy over an incompletely cured layer?

A3: It is not recommended to apply a fresh coat of epoxy over a tacky or uncured layer. The new layer may not adhere properly and the underlying issue will likely persist. The uncured material should be removed as much as possible with a scraper, followed by a solvent wipe with acetone or isopropyl alcohol to remove any residue.[1] The surface must be clean and dry before attempting to re-coat.

Q4: How does the chemical structure of this compound affect the curing process?

A4: this compound is an aromatic amine, which means the amine groups are attached to a benzene ring. This structure makes it less reactive than aliphatic or cycloaliphatic amines. The steric hindrance and electron-withdrawing nature of the aromatic rings reduce the nucleophilicity of the amine hydrogens, slowing down the reaction with the epoxy groups. Consequently, thermal energy is typically required to overcome this activation barrier and achieve a complete, highly cross-linked network.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete curing issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Incomplete Epoxy Cure cluster_remediation Remediation Steps start Start: Incompletely Cured Epoxy check_ratio 1. Verify Mix Ratio Calculation start->check_ratio check_mixing 2. Review Mixing Procedure check_ratio->check_mixing Ratio Correct check_temp 3. Assess Curing Temperature check_mixing->check_temp Mixing Thorough check_moisture 4. Check for Moisture Contamination check_temp->check_moisture Temp Adequate analyze 5. Perform Chemical Analysis (DSC/FTIR) check_moisture->analyze No Moisture remediate Remediation analyze->remediate Analysis Complete protocol_dsc Follow DSC Protocol analyze->protocol_dsc Quantitative Analysis protocol_ftir Follow FTIR Protocol analyze->protocol_ftir Chemical Group Analysis remove_uncured Remove Uncured Material reprepare_surface Clean and Dry Surface remove_uncured->reprepare_surface reapply Re-apply with Corrected Parameters reprepare_surface->reapply FTIR_Spectra FTIR Analysis of Epoxy Cure uncured Uncured Epoxy Spectrum epoxy_peak Strong Epoxy Peak (~915 cm⁻¹) uncured->epoxy_peak ref_peak Reference Peak (~1510 cm⁻¹) uncured->ref_peak cured Cured Epoxy Spectrum cured->ref_peak no_epoxy_peak Diminished/Absent Epoxy Peak cured->no_epoxy_peak

References

Technical Support Center: Optimizing the Synthesis of 2,2'-Ethylenedianiline-Derived Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and quality of polyimides derived from 2,2'-ethylenedianiline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound-derived polyimides, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight of Poly(amic acid) 1. Impure monomers or solvent (presence of water or monofunctional amines).[1] 2. Incorrect stoichiometry of monomers. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Dry monomers and distill the solvent before use.[1] 2. Accurately weigh monomers and ensure a 1:1 molar ratio. 3. Maintain the reaction temperature at room temperature or slightly above to ensure adequate reactivity. 4. Extend the reaction time to allow for complete polymerization.
Gel Formation During Polymerization 1. Side reactions at elevated temperatures. 2. High monomer concentration leading to cross-linking.1. Maintain a controlled reaction temperature, avoiding excessive heat. 2. Adjust the monomer concentration to a lower value.
Incomplete Imidization 1. Insufficient temperature or time during thermal imidization.[2] 2. Ineffective dehydrating agent or catalyst in chemical imidization.[3] 3. Precipitation of the polymer before complete imidization.[3]1. Increase the final imidization temperature or prolong the heating time at the highest temperature.[2] 2. Use fresh dehydrating agents (e.g., acetic anhydride) and catalysts (e.g., pyridine).[3] 3. Choose a solvent system in which the polyimide is more soluble.
Brittle Polyimide Film 1. Low molecular weight of the poly(amic acid) precursor. 2. Incomplete imidization. 3. Rapid solvent removal during film casting.1. Optimize the polymerization conditions to achieve a higher molecular weight poly(amic acid). 2. Ensure complete imidization by optimizing the curing protocol. 3. Slow down the solvent evaporation rate during film casting by using a controlled environment.
Insoluble Polyimide Powder 1. High degree of crystallinity. 2. Cross-linking side reactions. 3. Highly rigid polymer backbone.1. Consider using chemical imidization, which can sometimes lead to less crystalline powders.[3] 2. Control reaction temperature to minimize side reactions. 3. Modify the polymer backbone with flexible linkages or bulky side groups to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step method for synthesizing this compound-derived polyimides?

A1: The most common approach is a two-step process.[1] First, this compound is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a soluble poly(amic acid) precursor.[1] In the second step, this poly(amic acid) is converted to the final polyimide through either thermal or chemical imidization, which involves the removal of water.[2]

Q2: How does water content affect the synthesis?

A2: Water can hydrolyze the dianhydride monomer and can also promote the reverse reaction of poly(amic acid) formation, leading to a lower molecular weight polymer.[1] It is crucial to use anhydrous solvents and thoroughly dried monomers.

Q3: What are the advantages of chemical imidization over thermal imidization?

A3: Chemical imidization is performed at lower temperatures (typically 20-80°C) using dehydrating agents like acetic anhydride and a catalyst such as pyridine.[2][3] This method can be useful for producing polyimide powders and may be preferred when high processing temperatures are undesirable.[3]

Q4: How can I improve the solubility of my this compound-derived polyimide?

A4: The solubility of polyimides is highly dependent on their chain rigidity and intermolecular interactions. To enhance solubility, consider co-polymerization with a more flexible diamine or using a dianhydride that introduces flexible linkages (e.g., ether groups) into the polymer backbone. The presence of bulky side groups can also disrupt chain packing and improve solubility.

Q5: What is a typical temperature profile for thermal imidization?

A5: A common thermal imidization profile involves a stepwise heating process to gradually remove the solvent and then water. A representative schedule is heating the poly(amic acid) film at 100°C for one hour, followed by 200°C for one hour, and finally 300°C for one hour.[3] The exact temperatures and times may need to be optimized depending on the specific polymer and desired film thickness.

Experimental Protocols

Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride
  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Reaction: Stir the solution at room temperature until the diamine is completely dissolved.

  • Monomer Addition: Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) to the solution in small portions to control the reaction exotherm.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

Thermal Imidization
  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass substrate.

  • Solvent Evaporation: Place the cast film in a vacuum oven and heat at 80°C for 2 hours to remove the bulk of the solvent.

  • Curing: Subsequently, heat the film in a stepwise manner: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C to induce cyclodehydration and form the polyimide.

  • Cooling: Allow the film to cool slowly to room temperature before removal from the substrate.

Chemical Imidization
  • Reagent Addition: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours.

  • Precipitation: The resulting polyimide will typically precipitate from the solution.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with a suitable solvent (e.g., methanol) to remove residual reagents, and dry it under vacuum.

Data Presentation

The following table provides a template for summarizing quantitative data from experiments aimed at optimizing the yield and molecular weight of a polyimide derived from this compound and pyromellitic dianhydride.

Experiment ID Monomer Concentration (wt%) Reaction Time (h) Imidization Method Final Imidization Temp (°C) Yield (%) Inherent Viscosity (dL/g)
PI-EDA-PMDA-011012Thermal250850.85
PI-EDA-PMDA-021024Thermal250921.10
PI-EDA-PMDA-031524Thermal300951.25
PI-EDA-PMDA-041524Chemical50901.15

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization dissolve_diamine Dissolve this compound in DMAc add_dianhydride Add Pyromellitic Dianhydride dissolve_diamine->add_dianhydride polymerize Polymerize at RT for 24h add_dianhydride->polymerize cast_film Cast Poly(amic acid) Solution polymerize->cast_film Thermal Route chemical_treat Chemical Imidization (Dehydrating Agent + Catalyst) polymerize->chemical_treat Chemical Route thermal_cure Thermal Imidization (Stepwise Heating) cast_film->thermal_cure polyimide_film Polyimide Film thermal_cure->polyimide_film polyimide_powder Polyimide Powder chemical_treat->polyimide_powder

Caption: Experimental workflow for the synthesis of this compound-derived polyimides.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Polyimide Yield check_monomers Check Monomer Purity and Stoichiometry start->check_monomers check_solvent Check Solvent Purity (Anhydrous?) start->check_solvent check_imidization Review Imidization Conditions start->check_imidization purify_monomers Recrystallize/Sublime Monomers check_monomers->purify_monomers distill_solvent Distill Solvent Over Drying Agent check_solvent->distill_solvent optimize_cure Adjust Imidization Temperature/Time check_imidization->optimize_cure

Caption: Troubleshooting logic for addressing low polyimide yield.

References

Preventing degradation of 2,2'-Ethylenedianiline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,2'-Ethylenedianiline during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary cause of degradation for this compound is oxidation upon exposure to air (oxygen). Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light and moisture. Thermal degradation can also occur at elevated temperatures.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable color change is the most common indicator of degradation. Pure this compound is typically a pale yellow to beige solid.[1] Upon degradation, it may darken to a brown or even dark green color. Significant color change suggests the presence of oxidation products and a decrease in purity.

Q3: What are the recommended storage conditions for solid this compound?

A3: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2] For optimal long-term stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are also susceptible to degradation. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be stored in tightly sealed vials, protected from light, and at low temperatures. For instance, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] To prevent repeated freeze-thaw cycles which can accelerate degradation, it is advisable to store the solution in aliquots.

Q5: Can I use stabilizers to prevent the degradation of this compound?

A5: Yes, certain stabilizers can be added to aromatic amines to inhibit oxidation and color deterioration. While specific studies on this compound are limited, compounds such as ethylene thiourea and dibutyl tin oxide have been shown to be effective color stabilizers for other aromatic amines. Hindered Amine Light Stabilizers (HALS) may also offer protection, particularly against photo-oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The solid this compound has darkened in color. Exposure to air (oxidation).Exposure to light.Prolonged storage at elevated temperatures.Use the material only for non-critical applications where purity is not paramount.If high purity is required, consider purifying the material by recrystallization or column chromatography.For future prevention, store the compound under an inert atmosphere (nitrogen or argon) in a dark, cool, and dry place.
A solution of this compound has changed color. Oxidation due to dissolved oxygen.Exposure to light.Use of a non-anhydrous or impure solvent.Discard the solution and prepare a fresh one.When preparing new solutions, use a high-purity, anhydrous solvent that has been degassed (e.g., by sparging with nitrogen or argon).Store the solution in small aliquots under an inert atmosphere and protected from light.
Inconsistent experimental results using this compound. Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products.Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, GC-MS, or melting point determination).If the purity is compromised, purify the material or obtain a new, high-purity batch.Always use freshly opened or properly stored material for sensitive experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Atmosphere Light Condition Recommended Duration
SolidRoom TemperatureInert Gas (N₂, Ar)Dark> 12 months
SolidRoom TemperatureAirDark< 6 months
Solution (in DMSO)-20°CInert Gas (N₂, Ar)Dark1 month[3][4]
Solution (in DMSO)-80°CInert Gas (N₂, Ar)Dark6 months[3][4]
Table 2: Illustrative Impact of Storage Atmosphere on Purity Over Time
Atmosphere Initial Purity (%) Purity after 6 months (%) Purity after 12 months (%)
Air99.595.090.5
Nitrogen99.599.299.0
Argon99.599.399.1

Note: The data in Table 2 is illustrative and based on the general behavior of air-sensitive aromatic amines. Actual degradation rates may vary depending on specific storage conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-DAD

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Degas both mobile phases by sonication or sparging with helium.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of high-purity this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • DAD Wavelength: Monitor at 240 nm and 280 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks (area percent method). Degradation products will typically appear as additional peaks, often with different retention times.

Protocol 2: Procedure for Handling and Storing Air-Sensitive this compound

Objective: To safely handle and store this compound to prevent degradation.

Materials:

  • Glovebox or Schlenk line with an inert gas supply (Nitrogen or Argon).

  • Amber glass vials with screw caps and PTFE septa.

  • Spatulas, weighing paper, and other necessary lab equipment.

  • Vacuum pump (for Schlenk line).

Procedure:

  • Preparation of Inert Atmosphere:

    • Glovebox: Ensure the glovebox has been properly purged and has a low oxygen and moisture atmosphere.

    • Schlenk Line: Assemble your glassware (e.g., storage vial) and connect it to the Schlenk line. Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Weighing and Aliquoting:

    • Perform all weighing and transferring of the solid this compound inside the glovebox or under a positive pressure of inert gas from a Schlenk line.

    • Weigh the desired amount of the compound.

    • Transfer the solid into a pre-purged amber glass vial.

    • If storing for long-term use, it is recommended to aliquot the material into several smaller vials to avoid repeated exposure of the entire batch to potential contaminants.

  • Sealing and Storage:

    • Tightly seal the vials with screw caps fitted with PTFE septa.

    • For extra protection, wrap the cap and neck of the vial with Parafilm.

    • Label the vials clearly with the compound name, date, and storage conditions.

    • Store the vials in a cool, dark, and dry place, such as a desiccator or a designated cabinet for air-sensitive reagents.

Visualizations

degradation_pathway cluster_main Degradation of this compound A This compound (Pale Yellow Solid) B Oxidation Products (e.g., Quinone-imines, Azo compounds) A->B  O₂ (Air), Light, Moisture   C Further Degradation & Polymerization (Dark Brown/Tarry Solid) B->C  Further Oxidation  

Caption: Plausible oxidative degradation pathway for this compound.

experimental_workflow cluster_workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection: Is the material discolored? start->visual_inspection purity_test Perform Purity Test (e.g., HPLC, Melting Point) visual_inspection->purity_test decision Is Purity > 98%? purity_test->decision purify Purify Material (Recrystallization/Chromatography) decision->purify No proceed Proceed with Experiment decision->proceed Yes discard Discard and Procure New Material purify->discard If purification is not feasible purify->proceed

References

Technical Support Center: Resolving Solubility Issues of 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered with 2,2'-Ethylenedianiline in various reaction media.

Troubleshooting Guides

This section provides systematic approaches to address common solubility problems with this compound.

Issue 1: this compound fails to dissolve in the chosen solvent.

  • Initial Assessment:

    • Visual Inspection: Observe the mixture. Are there undissolved solid particles, or is the solution cloudy?

    • Solvent Purity: Confirm the purity and dryness of the solvent. Water contamination can significantly reduce the solubility of aromatic amines in non-polar organic solvents.

    • Compound Purity: Verify the purity of the this compound. Impurities can affect its solubility characteristics.

  • Troubleshooting Steps:

    G start Start: this compound not dissolving check_solvent Is the solvent appropriate? (See Solubility Table) start->check_solvent increase_temp Gently warm the mixture (e.g., to 40-60 °C) check_solvent->increase_temp Yes change_solvent Select a different solvent with higher dissolving power (e.g., DMSO) check_solvent->change_solvent No sonicate Apply ultrasonication increase_temp->sonicate co_solvent Add a co-solvent (e.g., a small amount of DMSO or DMF) sonicate->co_solvent co_solvent->change_solvent If not dissolved success Dissolution Successful co_solvent->success If dissolved change_solvent->success If dissolved fail Dissolution Unsuccessful (Consider derivatization or alternative reagents) change_solvent->fail If not dissolved

    Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: this compound precipitates out of solution during the reaction.

  • Initial Assessment:

    • Temperature Fluctuation: Did the reaction temperature decrease unexpectedly?

    • Change in Solvent Composition: Has the composition of the reaction medium changed (e.g., through the addition of a reagent dissolved in a different solvent)?

    • Reaction Product Formation: Is it possible that a new, less soluble species is forming?

  • Troubleshooting Steps:

    G start Start: Precipitation during reaction check_temp Was there a temperature drop? start->check_temp increase_temp Gently increase and maintain reaction temperature check_temp->increase_temp Yes check_solvent_change Did the solvent composition change? check_temp->check_solvent_change No resolved Issue Resolved increase_temp->resolved add_co_solvent Add a co-solvent to maintain solubility check_solvent_change->add_co_solvent Yes consider_reaction Is a new, insoluble species forming? check_solvent_change->consider_reaction No slow_addition Add reagents more slowly to avoid localized concentration changes add_co_solvent->slow_addition slow_addition->resolved characterize_precipitate Isolate and characterize the precipitate consider_reaction->characterize_precipitate Likely modify_procedure Modify reaction conditions or solvent system based on precipitate identity characterize_precipitate->modify_procedure

    Caption: Troubleshooting workflow for in-reaction precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid at room temperature. It is generally insoluble in water but exhibits moderate solubility in some organic solvents.[1] It is known to be slightly soluble in chloroform and methanol.[2]

Q2: Are there any solvents in which this compound has high solubility?

A2: Yes, this compound is highly soluble in dimethyl sulfoxide (DMSO). A concentration of 200 mg/mL in DMSO can be achieved, though it may require ultrasonication to fully dissolve.

Q3: My this compound is difficult to dissolve even in recommended solvents. What can I do?

A3: If you are experiencing difficulty, consider the following:

  • Heating: Gently warming the mixture can increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Co-solvents: Adding a small amount of a strong solvent like DMSO or N,N-dimethylformamide (DMF) to your primary solvent can significantly improve solubility.

Q4: Can the pH of the medium be adjusted to improve the solubility of this compound?

A4: As an aromatic amine, this compound is basic and can be protonated in acidic conditions to form a more soluble salt. Lowering the pH of an aqueous medium will increase its solubility. However, in non-aqueous organic reactions, pH adjustment is not always feasible or desirable as it may interfere with the reaction chemistry.

Q5: How can I prevent this compound from precipitating when I add another reagent to my reaction?

A5: Precipitation upon the addition of another reagent is often due to a change in the solvent environment that lowers the solubility of your starting material. To mitigate this:

  • Slow Addition: Add the second reagent slowly and with vigorous stirring to avoid localized high concentrations of the new solvent or reagent.

  • Solvent Matching: If possible, dissolve the incoming reagent in the same solvent as your reaction medium.

  • Co-solvent System: Run the reaction in a co-solvent system that can accommodate all components.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility Description
WaterInsoluble[1]
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Highly Soluble
Other Organic SolventsModerately Soluble (General)[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Given Solvent

This protocol outlines a general method for quantitatively determining the solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer at a controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

G start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate the mixture at a constant temperature with agitation for 24-48 hours add_excess->equilibrate centrifuge Centrifuge the sample to separate the undissolved solid equilibrate->centrifuge aliquot Carefully take an aliquot of the supernatant (saturated solution) centrifuge->aliquot dilute Dilute the aliquot with a known volume of the solvent aliquot->dilute analyze Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis method dilute->analyze calculate Calculate the original concentration, which represents the solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

References

Technical Support Center: Catalyst Selection and Optimization for 2,2'-Ethylenedianiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the synthesis of 2,2'-Ethylenedianiline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on catalyst-related issues.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Catalyst Activity - Verify Catalyst Quality: Ensure the catalyst is not expired and has been stored under appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts like Raney® Nickel). For supported catalysts like Pd/C, ensure it is from a reliable supplier. - Catalyst Activation: Some catalysts require an activation step. For instance, pre-stirring Pd/C with a hydrogen source like ammonium formate can activate the catalyst.[1] - Increase Catalyst Loading: Systematically increase the catalyst loading to determine the optimal amount. However, excessive catalyst can sometimes lead to side reactions.
Inefficient Reduction - Choice of Reducing Agent: For reductive coupling of 2-nitrobenzyl chloride, a strong reducing agent is necessary. Hydrazine hydrate in the presence of a catalyst is a common choice.[2] Ensure the reducing agent is fresh and of high purity. - Hydrogen Source: For catalytic hydrogenation, ensure a continuous and sufficient supply of hydrogen gas at the appropriate pressure. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is used in sufficient stoichiometric excess.[1]
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[3] - Reaction Temperature: Optimize the reaction temperature. While some reductive aminations proceed at room temperature, increasing the temperature may improve yields.[3] However, excessively high temperatures can lead to catalyst sintering and byproduct formation.
Moisture in Reaction - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can deactivate certain catalysts and hydrolyze intermediates.[4]

Issue 2: Formation of Side Products and Impurities

Potential Cause Troubleshooting Steps
Over-reduction - Control Reaction Conditions: Over-reduction of the nitro group to other functionalities can occur. Carefully control the reaction time, temperature, and amount of reducing agent.
Homocoupling of Starting Material - Catalyst Choice: The choice of catalyst can influence the extent of side reactions. Experiment with different catalysts (e.g., Raney® Nickel vs. Pd/C) to minimize unwanted homocoupling.
Incomplete Coupling - Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion but can also lead to side products.
Formation of Azoxy or Azo Compounds - Reaction Conditions: The formation of azoxy and azo compounds is a common side reaction in the reduction of nitroarenes. Using a sufficient amount of reducing agent and ensuring complete reaction can minimize their formation.
Removal of Impurities - Purification Methods: Utilize appropriate purification techniques such as column chromatography on silica gel or recrystallization to remove common impurities.[1][5] Acid-base extraction can also be effective for separating the basic aniline product from neutral or acidic impurities.[5]

Issue 3: Catalyst Deactivation and Reusability

Potential Cause Troubleshooting Steps
Fouling or Coking - Definition: Physical deposition of carbonaceous material on the catalyst surface, blocking active sites. - Regeneration: For nickel catalysts, regeneration can sometimes be achieved by washing with a solvent to remove soluble deposits, followed by calcination under a controlled atmosphere to burn off coke.[6] For palladium catalysts, washing with solvents like chloroform and glacial acetic acid has been shown to be effective in some cases.[7]
Poisoning - Definition: Strong chemisorption of impurities (e.g., sulfur compounds) or reaction intermediates onto the active sites. - Prevention: Ensure high purity of reactants and solvents. - Regeneration: Poisoning is often irreversible. In some cases, specific chemical treatments can remove the poison. For sulfur poisoning of nickel catalysts, treatment with a steam/hydrogen stream can be effective.[6]
Sintering - Definition: Agglomeration of small metal crystallites into larger particles at high temperatures, leading to a loss of active surface area. - Prevention: Operate at the lowest effective temperature to minimize thermal degradation.
Leaching - Definition: Dissolution of the active metal from the support into the reaction medium. - Prevention: Choose a robust catalyst support and optimize reaction conditions (e.g., solvent, temperature) to minimize leaching.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the reductive coupling of 2-nitrobenzyl chloride. Common catalysts for this transformation include heterogeneous catalysts such as loaded nickel catalysts on supports like neutral alumina[2] and palladium on carbon (Pd/C). Raney® Nickel is also a widely used catalyst for the reduction of nitro compounds to amines and can be effective for this synthesis.[8]

Q2: How do I choose between a Nickel-based and a Palladium-based catalyst?

A2: The choice depends on factors such as cost, desired activity, selectivity, and reaction conditions.

  • Raney® Nickel is a cost-effective and highly active catalyst for hydrogenations.[8] However, it can be pyrophoric and may require careful handling.

  • Supported Nickel Catalysts offer a good balance of activity and ease of handling.[2]

  • Palladium on Carbon (Pd/C) is a versatile and highly effective catalyst for a wide range of hydrogenations, often providing high yields and selectivity under milder conditions.[8] However, palladium is a precious metal, making it more expensive.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: To increase the reaction rate, you can:

  • Increase the temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential side reactions and catalyst sintering at higher temperatures.[3]

  • Increase hydrogen pressure (for hydrogenation): For reactions using hydrogen gas, increasing the pressure will increase the concentration of dissolved hydrogen, leading to a faster reaction rate.

  • Improve agitation: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the reactants, solvent, and catalyst surface.

  • Optimize solvent: The choice of solvent can impact reaction rates. Polar solvents like ethanol or methanol are often used for hydrogenations.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] You can spot the reaction mixture alongside the starting material (2-nitrobenzyl chloride) to observe its consumption and the appearance of the product spot (this compound). Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the best practices for handling and filtering pyrophoric catalysts like Raney® Nickel?

A5: Raney® Nickel is pyrophoric when dry and must be handled with care.

  • Always keep the catalyst wet: Store and handle Raney® Nickel as a slurry in water or a suitable solvent.

  • Filtration: After the reaction, the catalyst should be filtered carefully. It is crucial to not let the filter cake dry out. The filtered catalyst should be immediately quenched or stored under water. A common practice is to filter the catalyst and wash it with a solvent like ethanol, ensuring it remains wet throughout the process.

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Coupling of Nitroarenes

CatalystPrecursorReducing AgentSolventTemperature (°C)Yield (%)Reference
Loaded Nickel on Alumina2-Nitrobenzyl chlorideHydrazine hydrateWaterRoom Temperature~51[2]
Palladium on Carbon (Pd/C)NitroarenesHydrogen GasEthanol25-100>95[9]
Raney® NickelNitroarenesHydrogen GasEthanol25-100>95[9]
Tin (Sn) / HClNitroarenes-Acidic medium-High

Note: The yields for Pd/C and Raney® Nickel are typical for the reduction of nitroarenes to anilines and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Loaded Nickel Catalyst [2]

A. Preparation of Loaded Nickel Catalyst:

  • Dissolve 4.75 g of nickel chloride hexahydrate in 15 mL of deionized water in a 25 mL round-bottomed flask.

  • Add 20 g of neutral alumina to the solution.

  • Sonicate the mixture and then dry it overnight. This precursor is the loaded nickel chloride on alumina.

  • Prepare an 800 mL solution of 0.01 mol/L sodium borohydride.

  • In a 1 L flask, add 5 g of the precursor from step 3.

  • With mechanical stirring, slowly add the aqueous sodium borohydride solution to the precursor.

  • After the reaction is complete, filter the product and dry it to obtain the desired loaded nickel catalyst.

B. Synthesis of 2,2'-(ethane-1,2-diyl)dianiline:

  • In a 10 mL round-bottom flask, add 300 mg of 2-nitrobenzyl chloride and 300 mg of the prepared catalyst.

  • Add 2 mL of deionized water.

  • With magnetic stirring, slowly add 2 mL of 60% hydrazine hydrate dropwise.

  • Stir the reaction mixture continuously for 20 minutes at room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • The organic layer can be analyzed by GC-MS to determine the yield.

  • The catalyst can be recovered by washing three times each with water and ethanol and then dried for reuse.

Protocol 2: General Procedure for Catalyst Preparation (Raney® Nickel) [10]

Caution: The preparation of Raney® Nickel involves a highly exothermic reaction and the evolution of hydrogen gas. This procedure should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • In a 2 L Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.

  • Stir the solution rapidly and cool it to 50°C in an ice bath.

  • Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

  • After digestion, carefully decant the supernatant and wash the catalyst with three 1 L portions of distilled water by decantation.

  • The resulting Raney® Nickel catalyst should be stored under water to prevent it from becoming pyrophoric.

Mandatory Visualization

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Loaded Ni on Alumina) cluster_synthesis This compound Synthesis prep_start Start: NiCl2·6H2O + Alumina dissolve Dissolve in H2O & Sonicate prep_start->dissolve dry Dry Overnight dissolve->dry reduce Reduce with NaBH4 dry->reduce filter_dry Filter & Dry reduce->filter_dry catalyst Active Loaded Ni Catalyst filter_dry->catalyst add_catalyst Add Catalyst & H2O catalyst->add_catalyst synth_start Start: 2-Nitrobenzyl Chloride synth_start->add_catalyst add_hydrazine Add Hydrazine Hydrate add_catalyst->add_hydrazine react Stir at RT add_hydrazine->react extract Extract with Ethyl Acetate react->extract product This compound (in organic phase) extract->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents catalyst_inactive Inactive/Deactivated? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Temp/Time? check_conditions->conditions_suboptimal reagents_impure Impure/Wet Reagents? check_reagents->reagents_impure catalyst_inactive->check_conditions No regenerate Regenerate or Replace Catalyst catalyst_inactive->regenerate Yes conditions_suboptimal->check_reagents No optimize_conditions Optimize Temp, Time, & Agitation conditions_suboptimal->optimize_conditions Yes purify_reagents Purify/Dry Reagents & Solvents reagents_impure->purify_reagents Yes

Caption: Troubleshooting workflow for low product yield.

References

Techniques for removing residual aniline from 2,2'-Ethylenedianiline product.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions regarding the removal of residual aniline from 2,2'-Ethylenedianiline products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual aniline from this compound?

A1: The most common and effective techniques are based on the different physicochemical properties of aniline and this compound. These methods include:

  • Acid-Base Extraction: Exploits the basicity of aniline to convert it into a water-soluble salt.

  • Vacuum Distillation: Separates compounds based on differences in their boiling points.

  • Recrystallization: Purifies the product based on differences in solubility in a specific solvent.

  • Column Chromatography: Separates components based on their differential adsorption to a stationary phase.

Q2: How do I select the most appropriate purification method?

A2: The choice depends on several factors including the initial purity of your product, the required final purity, the scale of your experiment, and the available equipment. The decision logic below can help guide your choice.

G start Start: Crude Product (2,2'-EDA + Aniline) scale Scale of Synthesis start->scale purity_req High Purity Required? (>99.5%) thermal_stability Is 2,2'-EDA thermally stable? purity_req->thermal_stability No chromatography Column Chromatography (Highest purity, small scale) purity_req->chromatography Yes scale->purity_req Small/Medium Scale acid_wash Acid-Base Extraction (Quick, for bulk removal) scale->acid_wash Large Scale (Bulk Impurity) solubility_diff Significant Solubility Difference Found? thermal_stability->solubility_diff No distillation Vacuum Distillation (Good for large scale) thermal_stability->distillation Yes solubility_diff->acid_wash No recrystallization Recrystallization (Good for high purity) solubility_diff->recrystallization Yes acid_wash->purity_req Further Purification Needed

Caption: Decision logic for selecting a purification method.

Q3: Since this compound is also a basic compound, will an acid wash cause product loss?

A3: Yes, this is a critical consideration. Both aniline and this compound are basic and will react with acid to form water-soluble salts.[1] Vigorous washing with a strong acid excess will lead to significant loss of your desired product into the aqueous layer.[1][2] This method is best for removing large amounts of aniline when some product loss is acceptable, or it must be performed carefully, for instance, by using a stoichiometric amount of a weaker acid.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key aspects of each purification technique for removing aniline from this compound.

Technique Principle of Separation Typical Final Purity Advantages Disadvantages Best For...
Acid-Base Extraction Aniline is protonated by acid (e.g., HCl) to form a water-soluble anilinium salt, which is extracted into an aqueous phase.[1]90-98%Fast, simple, inexpensive, effective for bulk removal.Significant product loss due to the basicity of this compound. [1][2] Potential for emulsion formation.Initial cleanup of very crude product on a large scale.
Vacuum Distillation Separation based on the large difference in boiling points (Aniline: ~184°C, 2,2'-EDA: ~342°C).98-99.5%Excellent for large quantities, highly effective, solvent-free.Requires specialized equipment (vacuum pump, distillation setup). Risk of thermal decomposition if not performed under high vacuum.Large-scale purification where the product is thermally stable.
Recrystallization Difference in solubility between the product and aniline in a chosen solvent system at varying temperatures.[3]>99%Can achieve very high purity, relatively inexpensive equipment.Yield can be low, requires finding a suitable solvent, can be time-consuming.Achieving high purity on a lab scale when a suitable solvent is identified.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a mobile phase flows through.[4]>99.5%Highest achievable purity, excellent for removing closely related impurities.Labor-intensive, consumes large amounts of solvent, difficult to scale up, can be costly.Final polishing step for very high purity on a small, analytical, or R&D scale.

Troubleshooting Guides

Issue 1: Acid-Base Extraction Problems
  • Q: I am losing a significant amount of my this compound product during the acid wash. What can I do?

    • A: This happens because your product, like aniline, is basic and forms a water-soluble salt. Solutions:

      • Use an Alternative Method: If high yield is critical, switch to vacuum distillation or recrystallization.

      • Modify the Wash: Use a dilute acid (e.g., 0.5M HCl instead of 2M) and add it portion-wise, checking the pH of the aqueous layer to avoid a large excess of acid.

      • Back-Extraction: After the acid wash, you can basify the aqueous layer with NaOH and extract your lost product back into an organic solvent, though this adds extra steps.

  • Q: An emulsion has formed at the interface of the organic and aqueous layers. How can I resolve this?

    • A: Emulsions are common and can be broken. Solutions:

      • Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous layer, helping to force the separation.

      • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

      • Time: Allow the funnel to stand undisturbed for an extended period (15-30 minutes).

      • Filtration: Pass the mixture through a pad of Celite or glass wool.

Issue 2: Vacuum Distillation Challenges
  • Q: My product is turning dark or decomposing in the distillation flask. Why is this happening?

    • A: This indicates thermal decomposition. The boiling point of this compound is high, and prolonged exposure to high temperatures, especially in the presence of air, can cause degradation.[5] Solutions:

      • Improve Vacuum: Ensure you have a high-quality vacuum pump and that all joints in your apparatus are perfectly sealed. A lower pressure significantly reduces the boiling point.

      • Inert Atmosphere: Introduce a gentle stream of nitrogen or argon into the system to prevent oxidation.[6]

      • Use Zinc Dust: Adding a small amount of zinc dust can sometimes inhibit oxidation during the distillation of anilines.[7]

Issue 3: Recrystallization Failures
  • Q: My product is "oiling out" as a liquid instead of forming solid crystals. What should I do?

    • A: This typically occurs if the boiling point of the solvent is higher than the melting point of your solute, or if the solution is supersaturated.[4] Solutions:

      • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Add a Seed Crystal: Introduce a tiny crystal of the pure product to initiate crystallization.

      • Change Solvent: Select a solvent with a lower boiling point or use a co-solvent system.

  • Q: My final yield after recrystallization is very low. How can I improve it?

    • A: Low recovery is often due to using too much solvent or incomplete crystallization.[3] Solutions:

      • Use Minimal Solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve full dissolution.

      • Ensure Complete Cooling: Allow sufficient time for crystallization and use an ice bath to maximize the precipitation of your product.[3]

      • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for separating aniline from this compound on a larger scale, leveraging their significantly different boiling points.

graphdict cluster_0 Setup cluster_1 Distillation cluster_2 Shutdown A 1. Assemble dry vacuum distillation apparatus B 2. Add crude product to distillation flask A->B C 3. Attach to high vacuum pump B->C D 4. Slowly reduce pressure to <1 mmHg C->D E 5. Gradually heat flask (oil bath) D->E F 6. Collect aniline fraction (low boiling point) E->F G 7. Increase temperature to distill 2,2'-EDA product F->G H 8. Cool system to room temperature G->H I 9. Slowly vent system to atmospheric pressure H->I

Caption: Experimental workflow for vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Charge the distillation flask with the crude this compound containing residual aniline. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating & Fraction Collection: Once a stable, low pressure (<1 mmHg) is achieved, begin to gently heat the distillation flask using an oil bath.

  • Aniline Removal: Aniline, being more volatile, will distill first. Collect this fraction in a receiving flask. The distillation temperature will plateau during this time.

  • Product Collection: After all the aniline has been removed, the temperature will drop before rising again. Increase the oil bath temperature and change the receiving flask to collect the pure this compound product.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the entire apparatus to cool to room temperature before slowly venting the system back to atmospheric pressure.

Protocol 2: Recrystallization

This protocol aims to achieve high purity by dissolving the crude product in a hot solvent and allowing the less soluble this compound to crystallize upon cooling, leaving the more soluble aniline impurity in the solution.

G A 1. Place crude product in Erlenmeyer flask B 2. Add minimal amount of hot solvent to dissolve A->B C 3. (Optional) Add charcoal, perform hot filtration B->C if colored D 4. Allow solution to cool slowly to room temp B->D C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

References

Technical Support Center: Enhancing Mechanical Properties of 2,2'-Ethylenedianiline-Cured Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mechanical properties of resins cured with 2,2'-Ethylenedianiline.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and curing of this compound-based resin systems.

Problem Potential Cause Recommended Solution
Incomplete or Slow Curing 1. Incorrect Stoichiometry: An improper ratio of epoxy resin to this compound can lead to unreacted components. 2. Low Curing Temperature: Aromatic amines like this compound often require elevated temperatures for a complete cure. 3. Inadequate Mixing: Poor dispersion of the curing agent will result in localized areas of uncured resin.1. Stoichiometric Calculation: Ensure the amine hydrogen equivalent weight (AHEW) of this compound is correctly used to calculate the required parts per hundred of resin (phr). The ideal stoichiometry is typically a 1:1 ratio of epoxy groups to amine hydrogen atoms. 2. Elevated Temperature Curing: Implement a controlled heating schedule. A typical starting point is curing at 80-120°C for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150°C). 3. Thorough Mixing: Mix the resin and curing agent until a homogenous mixture is achieved, ensuring no streaks are visible.
Brittle Cured Resin 1. High Crosslink Density: An overly crosslinked network can lead to brittleness. 2. High Cure Temperature or Rapid Curing: Curing at excessively high temperatures or too quickly can induce internal stresses.[1]1. Adjust Stoichiometry: A slight excess of epoxy resin can sometimes reduce brittleness, though this may affect other properties. 2. Optimize Curing Profile: Employ a step-curing process. Start with a lower temperature to allow for gelation and then ramp up to the final cure temperature. This can help to relieve internal stresses.
Poor Mechanical Strength (Tensile, Flexural) 1. Incomplete Curing: The resin has not reached its full crosslink density. 2. Presence of Voids: Air bubbles introduced during mixing can act as stress concentration points. 3. Non-optimal Curing Schedule: The time and temperature of the cure cycle significantly impact the final mechanical properties.[2]1. Implement Post-Curing: A post-curing step at a temperature above the glass transition temperature (Tg) of the partially cured resin is crucial for completing the reaction and maximizing mechanical strength.[2] 2. Degassing: Use a vacuum chamber to degas the mixed resin and hardener before pouring. 3. Systematic Optimization: Methodically vary the cure temperature and time to identify the optimal conditions for your specific resin system and application.
Surface Defects (e.g., Amine Blush, Wrinkling) 1. Amine Blush: Reaction of the amine curing agent with moisture and carbon dioxide in the air, forming a carbonate layer on the surface. 2. Wrinkling: Rapid surface curing before the underlying material has cured, often due to high temperatures or thick layers.[1]1. Control Environment: Cure in a controlled environment with low humidity. If blush occurs, it can often be removed by washing with soap and water or a solvent. 2. Control Application Thickness and Temperature: Apply the resin in thinner layers and avoid excessively high initial curing temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How do I calculate the correct mixing ratio of this compound to my epoxy resin?

A1: To determine the proper mixing ratio, you need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The formula to calculate the parts per hundred of resin (phr) for the curing agent is:

phr = (AHEW / EEW) x 100

For this compound (C14H16N2, Molar Mass ≈ 212.29 g/mol ), which has four reactive amine hydrogens, the AHEW is approximately 53.07 g/eq.

Q2: What is the typical effect of increasing the concentration of this compound on the mechanical properties of the cured resin?

A2: Varying the concentration of the curing agent around the stoichiometric ratio will affect the crosslink density and, consequently, the mechanical properties. The following table illustrates the expected trends.

Note: The following data is illustrative and intended to demonstrate general trends for aromatic amine-cured epoxies. Actual values will depend on the specific epoxy resin and curing conditions.

Curing Agent Concentration (phr relative to stoichiometric)Expected Tensile StrengthExpected Flexural ModulusExpected Glass Transition Temperature (Tg)
80%LowerLowerLower
100% (Stoichiometric)OptimalOptimalOptimal
120%LowerLowerMay Decrease

Q3: How does the curing temperature and time affect the final properties of the resin?

A3: Curing temperature and time are critical parameters that dictate the extent of the crosslinking reaction. Insufficient time or temperature will result in an under-cured material with inferior mechanical and thermal properties. Conversely, an excessively high temperature can lead to a brittle material. A post-curing step is highly recommended to achieve optimal properties.[2]

Note: The following data is for illustrative purposes.

Curing ScheduleExpected Tensile Strength (MPa)Expected Glass Transition Temperature (°C)
100°C for 2 hours60110
120°C for 2 hours75130
120°C for 2 hours + 150°C for 1 hour (Post-cure)85145

Q4: Can I add diluents to reduce the viscosity of the this compound/epoxy mixture?

A4: Yes, reactive or non-reactive diluents can be used to lower the viscosity. However, the addition of diluents will likely impact the mechanical properties of the cured resin. Reactive diluents will be incorporated into the polymer network, while non-reactive diluents will not. It is crucial to characterize the effect of any diluent on the final properties of your system. Generally, increasing diluent content can lead to a decrease in modulus and ultimate strength, while potentially increasing ductility.

Experimental Protocols

Protocol 1: Determination of Mechanical Properties (Tensile and Flexural Strength)

1. Sample Preparation: a. Calculate the required amounts of epoxy resin and this compound based on their EEW and AHEW for the desired stoichiometry. b. Preheat the epoxy resin to reduce its viscosity (e.g., 60°C for 30 minutes). c. Add the calculated amount of this compound to the preheated resin. d. Mix thoroughly for 5-10 minutes until the mixture is homogeneous. e. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles. f. Pour the mixture into molds of the desired geometry for tensile (ASTM D638) and flexural (ASTM D790) testing. g. Cure the samples according to the desired curing schedule (e.g., 120°C for 2 hours). h. If a post-cure is required, place the samples in an oven at the post-curing temperature (e.g., 150°C for 1 hour). i. Allow the samples to cool slowly to room temperature to prevent internal stresses.

2. Mechanical Testing: a. Perform tensile testing according to ASTM D638 standard using a universal testing machine. b. Perform flexural testing (3-point bending) according to ASTM D790 standard. c. Record the tensile strength, Young's modulus, flexural strength, and flexural modulus.

Protocol 2: Characterization of Curing Profile using Differential Scanning Calorimetry (DSC)

1. Sample Preparation: a. Prepare a small amount (10-20 mg) of the uncured epoxy/2,2'-Ethylenedianiline mixture as described in Protocol 1 (steps a-d). b. Seal the sample in a hermetic DSC pan.

2. DSC Analysis: a. Place the sample pan and an empty reference pan in the DSC instrument. b. Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature where the curing exotherm is complete (e.g., 250°C). c. The resulting heat flow curve can be used to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction, which is indicative of the extent of cure.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cure Curing & Post-Curing cluster_analysis Analysis cluster_optimization Optimization Loop P1 Calculate Stoichiometry P2 Mix Resin & Curing Agent P1->P2 P3 Degas Mixture P2->P3 P4 Cast Samples P3->P4 C1 Initial Cure (e.g., 120°C, 2h) P4->C1 C2 Post-Cure (e.g., 150°C, 1h) C1->C2 A1 Mechanical Testing (Tensile, Flexural) C2->A1 A2 Thermal Analysis (DSC for Tg) C2->A2 O1 Analyze Results A1->O1 A2->O1 O2 Adjust Parameters (Stoichiometry, Cure Cycle) O1->O2 Iterate O2->P1 Iterate

Caption: Experimental workflow for optimizing the mechanical properties of cured resins.

Curing_Parameters_Influence cluster_inputs Input Parameters cluster_properties Resulting Properties cluster_outputs Mechanical Performance Stoichiometry Stoichiometry Crosslink_Density Crosslink Density Stoichiometry->Crosslink_Density Cure_Temp Cure Temperature Cure_Temp->Crosslink_Density Cure_Time Cure Time Cure_Time->Crosslink_Density Post_Cure Post-Cure Post_Cure->Crosslink_Density Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength Flexural_Modulus Flexural Modulus Crosslink_Density->Flexural_Modulus Tg Glass Transition (Tg) Crosslink_Density->Tg Toughness Toughness Crosslink_Density->Toughness inversely related in some cases

Caption: Influence of curing parameters on the final mechanical properties of the resin.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2,2'-Ethylenedianiline, a key starting material and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs) such as Carbamazepine and Oxcarbazepine, is critical for ensuring the quality and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methodologies

The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. While HPLC is a widely used and robust technique, GC-MS and qNMR offer orthogonal approaches that can provide complementary and confirmatory data.

Table 1: Performance Comparison of Analytical Methods for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity.Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 98-99.9%98-99.5%>99% (for the main component)
Limit of Detection (LOD) ~0.01%~0.001% (with derivatization)~0.05% (impurity)
Limit of Quantification (LOQ) ~0.03%~0.003% (with derivatization)~0.1% (impurity)
Advantages - High resolution for separating structurally similar impurities.- Robust and widely available.- Suitable for non-volatile and thermally labile compounds.- High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile impurities.- Primary analytical method (no need for a reference standard of the analyte).- Provides structural confirmation.- Non-destructive.
Disadvantages - May require method development for optimal separation.- Does not provide direct structural information for unknown impurities.- Requires derivatization for polar amines to improve volatility and peak shape.- Potential for thermal degradation of the analyte.- Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard for accurate quantification.- Potential for signal overlap with complex impurity profiles.

Potential Impurities in this compound

Based on a common synthesis route involving the reduction of the corresponding dinitro compound, which is formed from 2-nitrobenzyl chloride, potential impurities in this compound may include:

  • Starting Material: 2-Nitrobenzyl chloride

  • Intermediate: 1,2-Bis(2-nitrophenyl)ethane

  • By-products of incomplete reduction: 2-(2-Amino-phenylethyl)-nitroaniline

  • Positional Isomers: 2,4'-Ethylenedianiline, 4,4'-Ethylenedianiline

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine purity analysis of this compound and the quantification of its organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for polar aromatic amines to improve their chromatographic behavior.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 1 mL of Dichloromethane and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 10 minutes

    • Injection Mode: Splitless

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-550 amu

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR hplc_adv Advantages: - High Resolution - Robust - Good for Non-volatiles hplc_dis Disadvantages: - Indirect Identification - Method Development gcms_adv Advantages: - High Sensitivity - Structural Info - Good for Volatiles gcms_dis Disadvantages: - Derivatization Needed - Thermal Lability Issues qnmr_adv Advantages: - Absolute Quantification - Structural Confirmation - Non-destructive qnmr_dis Disadvantages: - Lower Sensitivity - Needs Pure Standard - Signal Overlap Purity Purity Analysis of This compound Purity->hplc_adv Purity->gcms_adv Purity->qnmr_adv

Figure 2. Logical comparison of analytical methods for purity analysis.

Conclusion

The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR.

  • RP-HPLC stands out as a robust and reliable method for routine quality control, offering excellent separation of potential impurities.

  • GC-MS , particularly with derivatization, provides superior sensitivity and is invaluable for the identification of unknown volatile or semi-volatile impurities.

  • qNMR serves as a powerful primary method for absolute quantification and provides unambiguous structural confirmation, making it an excellent orthogonal technique for method validation and reference standard characterization.

The selection of the most appropriate method will depend on the specific analytical challenge. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is recommended to ensure the highest quality of this compound used in pharmaceutical manufacturing.

A Comparative Analysis of 2,2'-Ethylenedianiline and Other Aromatic Diamine Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2'-Ethylenedianiline and other commonly used aromatic diamine curing agents, 4,4'-Methylenedianiline (MDA) and 4,4'-Diaminodiphenyl sulfone (DDS), for epoxy resin systems. The selection of a suitable curing agent is a critical factor that dictates the ultimate thermomechanical properties and chemical resistance of the cured epoxy thermoset. This document aims to provide a comparative framework to aid in the selection of the most appropriate curing agent for specific research, development, and manufacturing applications.

Comparative Performance Data

The following tables summarize key performance indicators for epoxy systems cured with this compound, MDA, and DDS. It is important to note that comprehensive, directly comparable experimental data for this compound is limited in publicly available literature. The data for MDA and DDS are compiled from various sources and are presented here as a benchmark for performance. All data is based on the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin unless otherwise specified.

Table 1: Thermal Properties of Cured Epoxy Resins

PropertyThis compound4,4'-Methylenedianiline (MDA)4,4'-Diaminodiphenyl sulfone (DDS)Test Method
Glass Transition Temperature (Tg) Data Not Available~150 - 213 °C[1]~185 - 266 °C[2]ASTM D3418
Onset of Decomposition (TGA, 5% weight loss) Data Not Available~350 °C[3]~363 - 390 °C[4]ASTM E1131

Table 2: Mechanical Properties of Cured Epoxy Resins

PropertyThis compound4,4'-Methylenedianiline (MDA)4,4'-Diaminodiphenyl sulfone (DDS)Test Method
Tensile Strength Data Not Available~27.1 MPa[5]Data Not AvailableASTM D638
Flexural Strength Data Not Available~158 - 165 MPa[1]~42 - 119 MPa[6]ASTM D790
Flexural Modulus Data Not AvailableData Not Available~1.47 - 1.98 GPa[6]ASTM D790

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.

Methodology:

  • A small sample (5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, under an inert nitrogen atmosphere. A common heating rate is 10 °C/min.

  • The heat flow to the sample is monitored as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

Standard: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology:

  • A small sample (10-20 mg) of the fully cured epoxy resin is placed in a TGA sample pan.

  • The sample is heated at a constant rate, typically 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing: Tensile Properties

Objective: To determine the tensile strength of the cured epoxy resin.

Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Dog-bone shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in the standard.

  • The specimens are conditioned at a standard temperature and humidity.

  • The cross-sectional area of the gauge section of each specimen is measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The tensile strength is calculated by dividing the maximum load by the original cross-sectional area.

Mechanical Testing: Flexural Properties

Objective: To determine the flexural strength and modulus of the cured epoxy resin.

Standard: Based on ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

Methodology:

  • Rectangular bar specimens of the cured epoxy resin are prepared according to the dimensions specified in the standard.

  • The specimens are conditioned at a standard temperature and humidity.

  • The specimen is placed on two supports in a three-point bending fixture on a universal testing machine.

  • A load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.

  • The flexural strength is calculated from the load at failure, and the flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing diamine curing agents and the general chemical reaction pathway for epoxy curing.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties Resin Epoxy Resin (e.g., DGEBA) Mixing Stoichiometric Mixing Resin->Mixing CuringAgent Diamine Curing Agent (2,2'-EDA, MDA, DDS) CuringAgent->Mixing Curing Curing Schedule (Temperature & Time) Mixing->Curing Thermal Thermal Analysis Curing->Thermal Mechanical Mechanical Testing Curing->Mechanical DSC DSC (Tg) Thermal->DSC TGA TGA (Decomposition) Thermal->TGA Tensile Tensile Test Mechanical->Tensile Flexural Flexural Test Mechanical->Flexural

Experimental workflow for diamine curing agent characterization.

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_products Reaction Steps Epoxy Epoxy Group (Oxirane Ring) Step1 Step 1: Primary amine attacks epoxy ring Epoxy->Step1 Step2 Step 2: Secondary amine attacks another epoxy ring Epoxy->Step2 Amine Primary Amine (from Diamine) Amine->Step1 SecondaryAmine Secondary Amine Formation Step1->SecondaryAmine SecondaryAmine->Step2 TertiaryAmine Tertiary Amine Formation (Cross-linking) Step2->TertiaryAmine

General reaction mechanism of epoxy curing with a primary diamine.

References

A Comparative Guide to the Performance of Polyimides Synthesized from Different Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polyimides synthesized from various aromatic diamines, supported by experimental data. The selection of the aromatic diamine monomer is a critical determinant of the final properties of the polyimide, influencing its thermal stability, mechanical strength, processability, and dielectric characteristics. Understanding these structure-property relationships is paramount for designing materials tailored for specific high-performance applications.

Performance Comparison of Polyimides

The properties of polyimides are intrinsically linked to the chemical structure of the aromatic diamine used in their synthesis. Variations in the diamine's rigidity, linearity, and the presence of flexible or bulky groups can significantly alter the polymer's performance. The following tables summarize the key performance indicators of polyimides synthesized from different aromatic diamines when reacted with a common dianhydride, Pyromellitic Dianhydride (PMDA).

Table 1: Thermal and Mechanical Properties of PMDA-Based Polyimides

Aromatic DiamineDiamine StructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Tensile Strength (MPa)Elongation at Break (%)
p-Phenylenediamine (p-PDA)Linear, Rigid>400[1]>550120-180[1]2-5
4,4'-Oxydianiline (ODA)Bent, Flexible Ether Linkage~380-410[1]~530-550110-140[1]5-10
4,4'-(9-fluorenylidene)dianiline (FDA)Bulky, Cardo Group~330-370~520-54090-1205-8
2,2'-Bis(trifluoromethyl)benzidine (TFMB)Bulky, Fluorinated~300-340~500-52080-1103-6

Table 2: Solubility and Dielectric Properties of PMDA-Based Polyimides

Aromatic DiamineSolubility in Organic Solvents (e.g., NMP, DMAc)Dielectric Constant (at 1 MHz)
p-Phenylenediamine (p-PDA)Insoluble[1]~3.4-3.6
4,4'-Oxydianiline (ODA)Soluble[1]~3.2-3.4
4,4'-(9-fluorenylidene)dianiline (FDA)Good Solubility~2.8-3.1
2,2'-Bis(trifluoromethyl)benzidine (TFMB)Excellent Solubility~2.6-2.9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Aromatic Polyimides (Two-Step Method)

This is the most common method for synthesizing polyimides in a laboratory setting.[2][3]

a. Poly(amic acid) Synthesis:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 10 mmol) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The amount of solvent should be adjusted to achieve a solid content of 15-20 wt%.

  • Cool the solution to 0-5 °C in an ice bath.

  • Gradually add an equimolar amount of the aromatic dianhydride (e.g., PMDA, 10 mmol) to the stirred diamine solution in small portions to control the exothermic reaction.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

b. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven or a forced-air oven.

  • Heat the film according to a staged heating program to gradually remove the solvent and effect cyclodehydration (imidization). A typical heating schedule is:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

Thermal Analysis

a. Thermogravimetric Analysis (TGA):

  • TGA is used to determine the thermal stability of the polyimide, specifically the temperature at which it begins to decompose.

  • A small sample of the polyimide film (5-10 mg) is placed in a TGA furnace.

  • The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The weight loss of the sample as a function of temperature is recorded. The 5% weight loss temperature (Td5) is a common metric for thermal stability.

b. Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the glass transition temperature (Tg) of the polyimide.

  • A small, encapsulated sample of the polyimide film (5-10 mg) is placed in the DSC cell alongside an empty reference pan.

  • The sample is subjected to a heat-cool-heat cycle, typically from room temperature to a temperature above the expected Tg, at a controlled heating and cooling rate (e.g., 10°C/min).

  • The Tg is identified as a step change in the heat flow curve during the second heating scan.

Mechanical Property Testing

a. Tensile Testing:

  • Tensile properties such as tensile strength, elongation at break, and tensile modulus are determined according to ASTM D882 for thin films.[4]

  • Prepare rectangular film specimens with dimensions as specified in the standard (e.g., 10-15 mm width and a gauge length of at least 50 mm).

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.

Dielectric Property Measurement

a. Dielectric Constant and Dissipation Factor:

  • The dielectric constant (permittivity) and dissipation factor are measured using a parallel plate capacitor setup with an LCR meter or an impedance analyzer.

  • A thin film of the polyimide is placed between two electrodes.

  • The capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).

  • The dielectric constant is calculated from the measured capacitance, the area of the electrodes, and the thickness of the film.

Structure-Property Relationships

The performance of a polyimide is directly correlated with the molecular structure of its constituent monomers. The following diagrams illustrate the logical relationships between the structure of the aromatic diamine and the resulting properties of the polyimide.

G cluster_0 Diamine Structural Features cluster_1 Resulting Polyimide Properties Linear and Rigid\n(e.g., p-PDA) Linear and Rigid (e.g., p-PDA) High Chain Packing\n& Strong Intermolecular\nInteractions High Chain Packing & Strong Intermolecular Interactions Linear and Rigid\n(e.g., p-PDA)->High Chain Packing\n& Strong Intermolecular\nInteractions High Thermal Stability\n(High T_g, T_d5) High Thermal Stability (High T_g, T_d5) High Chain Packing\n& Strong Intermolecular\nInteractions->High Thermal Stability\n(High T_g, T_d5) High Mechanical Strength\n(High Tensile Strength) High Mechanical Strength (High Tensile Strength) High Chain Packing\n& Strong Intermolecular\nInteractions->High Mechanical Strength\n(High Tensile Strength) Poor Solubility Poor Solubility High Chain Packing\n& Strong Intermolecular\nInteractions->Poor Solubility Bent and Flexible\n(e.g., ODA) Bent and Flexible (e.g., ODA) Reduced Chain Packing Reduced Chain Packing Bent and Flexible\n(e.g., ODA)->Reduced Chain Packing Improved Solubility\n& Processability Improved Solubility & Processability Reduced Chain Packing->Improved Solubility\n& Processability Bulky Side Groups\n(e.g., FDA, TFMB) Bulky Side Groups (e.g., FDA, TFMB) Disrupted Chain Packing\n& Increased Free Volume Disrupted Chain Packing & Increased Free Volume Bulky Side Groups\n(e.g., FDA, TFMB)->Disrupted Chain Packing\n& Increased Free Volume Disrupted Chain Packing\n& Increased Free Volume->Improved Solubility\n& Processability Lower Dielectric Constant Lower Dielectric Constant Disrupted Chain Packing\n& Increased Free Volume->Lower Dielectric Constant

Caption: Relationship between diamine structure and polyimide properties.

The experimental workflow for synthesizing and characterizing these polyimides is a systematic process that flows from monomer selection to final property evaluation.

G cluster_workflow Experimental Workflow cluster_characterization Characterization Techniques Monomer Selection Monomer Selection Poly(amic acid) Synthesis Poly(amic acid) Synthesis Monomer Selection->Poly(amic acid) Synthesis Film Casting Film Casting Poly(amic acid) Synthesis->Film Casting Thermal Imidization Thermal Imidization Film Casting->Thermal Imidization Polyimide Film Polyimide Film Thermal Imidization->Polyimide Film Characterization Characterization Polyimide Film->Characterization TGA TGA Characterization->TGA DSC DSC Characterization->DSC Tensile Testing Tensile Testing Characterization->Tensile Testing Dielectric Analysis Dielectric Analysis Characterization->Dielectric Analysis

Caption: Experimental workflow for polyimide synthesis and characterization.

References

Validation of 2,2'-Ethylenedianiline Structure: A Comparative Guide Using ¹H-NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of expected versus experimental spectroscopic data for the structural validation of 2,2'-Ethylenedianiline. Detailed experimental protocols and data interpretation are included to support researchers in the identification and characterization of this compound.

Introduction

This compound is a chemical compound with the molecular formula C₁₄H₁₆N₂.[1] Its structure consists of two aniline rings linked by an ethylene bridge. Accurate structural confirmation is critical for its application in various fields, including as a precursor in the synthesis of pharmaceuticals and polymers. This guide outlines the validation of its structure using two powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, integration, and signal splitting, the connectivity of atoms can be elucidated.

Expected ¹H-NMR Spectrum of this compound

Based on its structure, the ¹H-NMR spectrum of this compound is predicted to exhibit three distinct sets of signals:

  • Aromatic Protons: The eight protons on the two benzene rings are chemically non-equivalent due to the substitution pattern. They are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The signals will likely be complex multiplets due to spin-spin coupling between adjacent protons (ortho, meta, and para couplings).

  • Ethylene Bridge Protons (-CH₂-CH₂-): The four protons of the ethylene bridge are chemically equivalent and are expected to produce a single signal. Due to the proximity of the aromatic rings, this signal is anticipated to appear as a singlet in the aliphatic region, likely around 2.5-3.0 ppm.

  • Amine Protons (-NH₂): The four protons of the two primary amine groups are also chemically equivalent. Their chemical shift can vary over a wide range and is dependent on factors such as solvent and concentration. These protons often appear as a broad singlet.

Comparison of Predicted and Experimental ¹H-NMR Data

The following table summarizes the comparison between the predicted and observed ¹H-NMR spectral data for this compound.

Proton Type Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Predicted Multiplicity Experimental Multiplicity Integration
Aromatic (C₆H₄)6.5 - 7.56.64 - 7.06MultipletMultiplet8H
Ethylene (-CH₂CH₂-)2.5 - 3.02.77SingletSinglet4H
Amine (-NH₂)Variable3.53Broad SingletSinglet4H

Experimental data sourced from ChemicalBook.

The experimental data aligns well with the predicted values, confirming the presence of the key structural features of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum of this compound

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 212.29 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 212. The molecule is also expected to undergo characteristic fragmentation. A major fragmentation pathway for aromatic amines involves cleavage of the bond beta to the aromatic ring. In this case, cleavage of the C-C bond of the ethylene bridge is anticipated, leading to the formation of a stable benzylic-type cation.

Comparison of Predicted and Experimental Mass Spectrometry Data

The table below compares the predicted and observed major peaks in the mass spectrum of this compound.

m/z Value Proposed Fragment Predicted/Observed
212[C₁₄H₁₆N₂]⁺ (Molecular Ion)Observed
107[C₇H₉N]⁺Observed
106[C₇H₈N]⁺Observed

Experimental data sourced from PubChem and ChemicalBook.

The presence of the molecular ion peak at m/z 212 confirms the molecular weight of the compound. The major fragment ion at m/z 106 is consistent with the expected cleavage of the ethylene bridge, a characteristic fragmentation for this type of structure.

Experimental Protocols

¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H-NMR spectrum.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H-NMR spectrum. Typical parameters for a standard ¹H-NMR experiment are a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion probe or gas chromatography (GC) inlet systems are commonly used.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4][5] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing the Validation Process

To illustrate the logical flow of the structural validation and the key molecular processes, the following diagrams are provided.

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Conclusion Sample This compound NMR ¹H-NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Validation Structure Validated NMR_Data->Validation MS_Data->Validation

Caption: Experimental workflow for the structural validation of this compound.

fragmentation_pathway This compound\n(m/z = 212) This compound (m/z = 212) Fragment Ion\n(m/z = 106) Fragment Ion (m/z = 106) This compound\n(m/z = 212)->Fragment Ion\n(m/z = 106) β-cleavage

Caption: Primary fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

The combined analysis of ¹H-NMR and Mass Spectrometry data provides compelling evidence for the structure of this compound. The ¹H-NMR spectrum confirms the presence and connectivity of the aromatic, ethylene, and amine protons. The mass spectrum verifies the molecular weight and shows a fragmentation pattern consistent with the proposed structure. This guide demonstrates a robust and reliable approach for the structural elucidation of organic molecules, which is a fundamental requirement in chemical research and drug development.

References

Alternative synthetic routes to 2,2'-Ethylenedianiline: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,2'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to this compound (also known as 2,2'-diaminobibenzyl), a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug Carbamazepine.[1] We will objectively compare the performance of two primary synthetic pathways, supported by experimental data, to assist researchers in selecting the most suitable method for their applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be effectively achieved through two main routes, each with distinct starting materials and reaction conditions. The following table summarizes the key quantitative data for these pathways.

Parameter Route 1: From o-Nitrotoluene Route 2: From o-Nitrobenzyl Chloride
Starting Material o-Nitrotolueneo-Nitrobenzyl Chloride
Intermediate 2,2'-Dinitrobibenzyl2,2'-Dinitrobibenzyl (in stepwise variation)
Overall Yield Up to ~92%~51% (one-pot) or up to ~83% (stepwise)
Key Advantages High overall yield in the optimized stepwise process.One-pot synthesis option offers simplicity.
Key Disadvantages Multi-step process, can have lower yields depending on the coupling method.One-pot method has a moderate yield. Use of hydrazine hydrate.

Logical Workflow of Synthetic Routes

The following diagrams illustrate the two primary synthetic pathways to this compound.

cluster_0 Route 1: From o-Nitrotoluene o-Nitrotoluene o-Nitrotoluene 2,2'-Dinitrobibenzyl_1 2,2'-Dinitrobibenzyl o-Nitrotoluene->2,2'-Dinitrobibenzyl_1 Oxidative Coupling (e.g., Br2, t-BuOK) Yield: 95% 2,2'-Ethylenedianiline_1 This compound 2,2'-Dinitrobibenzyl_1->2,2'-Ethylenedianiline_1 Reduction (e.g., Fe, EtOH/H2O) Yield: 97.5%

Diagram 1. Synthetic pathway from o-Nitrotoluene.

cluster_1 Route 2: From o-Nitrobenzyl Chloride o-Nitrobenzyl_Chloride o-Nitrobenzyl_Chloride 2,2'-Ethylenedianiline_2 This compound o-Nitrobenzyl_Chloride->2,2'-Ethylenedianiline_2 One-Pot Reductive Coupling (Ni catalyst, Hydrazine Hydrate) Yield: ~51% 2,2'-Dinitrobibenzyl_2 2,2'-Dinitrobibenzyl o-Nitrobenzyl_Chloride->2,2'-Dinitrobibenzyl_2 Dimerization (e.g., Na) Yield: 85% 2,2'-Dinitrobibenzyl_2->2,2'-Ethylenedianiline_2 Reduction (e.g., Fe, EtOH/H2O) Yield: 97.5%

Diagram 2. Synthetic pathways from o-Nitrobenzyl Chloride.

Experimental Protocols

Route 1: From o-Nitrotoluene

This two-step route involves the oxidative coupling of o-nitrotoluene to form 2,2'-dinitrobibenzyl, followed by the reduction of the dinitro compound to this compound.

Step 1: Oxidative Coupling of o-Nitrotoluene to 2,2'-Dinitrobibenzyl

  • High-Yield Method (95%): Under a nitrogen atmosphere, o-nitrotoluene is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C.[2] Potassium tert-butoxide is added, and the mixture is stirred for a short period before the addition of bromine.[2] After further stirring, the reaction is quenched with ice water. The resulting precipitate is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization to yield 2,2'-dinitrobibenzyl.[2]

  • Alternative Method (36% Yield): Aerobic oxidation of o-nitrotoluene in alkaline methanol with the addition of ethylenediamine can also produce 2,2'-dinitrobibenzyl, although with a lower reported yield.[3]

Step 2: Reduction of 2,2'-Dinitrobibenzyl to this compound

  • High-Yield Method (97.5%): 2,2'-Dinitrobibenzyl is reacted with iron powder in a solvent mixture of water and ethanol (2:1 by volume).[4] The reaction is carried out at 90°C for 4 hours.[4] After the reaction is complete, the product, this compound, is isolated and purified.[4]

Route 2: From o-Nitrobenzyl Chloride

This route offers a more direct, one-pot synthesis, as well as a stepwise alternative.

One-Pot Synthesis (51% Yield)

In a round-bottom flask, o-nitrobenzyl chloride, a loaded nickel catalyst, and deionized water are combined.[5] With magnetic stirring, 60% hydrazine hydrate is slowly added dropwise at room temperature.[5] After the addition is complete, the mixture is stirred for approximately 20 minutes to yield the product.[5]

Stepwise Synthesis (Overall Yield up to ~83%)

  • Step 1: Dimerization of o-Nitrobenzyl Chloride to 2,2'-Dinitrobibenzyl (85% Yield): This step involves the condensation of o-nitrobenzyl chloride, for which various conditions can be employed, such as using sodium. The resulting 2,2'-dinitrodibenzyl can be obtained with a yield of 85%.[4]

  • Step 2: Reduction of 2,2'-Dinitrobibenzyl to this compound (97.5% Yield): The reduction is carried out as described in Route 1, Step 2, using iron powder in an ethanol/water solvent system at 90°C for 4 hours, affording a high yield of the final product.[4]

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 (from o-nitrotoluene) , particularly with the optimized oxidative coupling step using bromine and potassium tert-butoxide, provides the highest overall yield. This makes it an attractive option for large-scale synthesis where maximizing product output is critical.

  • Route 2 (from o-nitrobenzyl chloride) offers a simpler, one-pot procedure that may be advantageous for smaller-scale syntheses or when operational simplicity is a priority, despite its more moderate yield. The stepwise variation of Route 2 also provides a high-yielding alternative.

The choice between these routes will ultimately depend on the specific requirements of the researcher or drug development professional, taking into account factors such as desired yield, scale of synthesis, availability and cost of starting materials, and operational considerations.

References

Cross-Validation of Analytical Methods for 2,2'-Ethylenedianiline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2,2'-Ethylenedianiline. As a key building block in various synthetic pathways, ensuring the purity and concentration of this compound is critical for process control and quality assurance.

This document serves as a resource for researchers, scientists, and drug development professionals by presenting a comparative summary of method performance based on key validation parameters. The data presented herein is a synthesis of established methods for structurally similar aromatic amines, providing a representative comparison for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for HPLC with Diode-Array Detection (DAD) and GC-MS for the quantification of aromatic amines, which are analogous to this compound.

Validation ParameterHPLC-DADGC-MSTypical Acceptance Criteria
**Linearity (R²) **≥ 0.999> 0.999R² ≥ 0.995
Range 0.1 - 10.0 µg/mL[1][2]Dependent on derivatization and analyteApplication-dependent
Accuracy (% Recovery) 85.3 - 98.4%[1][2]98.3 - 101.6%80 - 120%
Precision (% RSD)
- Repeatability< 5%< 2%≤ 5%
- Intermediate Precision< 10%< 3%≤ 10%
Limit of Detection (LOD) 0.015 - 0.08 µg/mL[1][2]Typically in the low ng/mL rangeSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) Typically 3x LODTypically in the mid ng/mL rangeSignal-to-Noise ≥ 10

Detailed Experimental Protocols

The following sections outline generalized experimental protocols for the quantification of aromatic amines using HPLC-DAD and GC-MS. These methodologies can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To determine the concentration of this compound in a sample solution.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample, often at trace levels. Derivatization is frequently employed to improve the volatility and chromatographic behavior of amines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Methylene chloride (GC grade)

  • Derivatizing agent (e.g., trifluoroacetic anhydride)

  • This compound reference standard

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Procedure:

  • Standard and Sample Derivatization: To a known amount of the standard or sample in a vial, add methylene chloride and the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature.

  • Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.

  • Quantification: Create a calibration curve using the peak areas of the derivatized standard. Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Comparison

To further elucidate the processes of method validation and comparison, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation cluster_3 Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (HPLC/GC-MS) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity calc_accuracy Calculate Accuracy & Precision assess_linearity->calc_accuracy determine_lod_loq Determine LOD/LOQ calc_accuracy->determine_lod_loq compile_report Compile Validation Report determine_lod_loq->compile_report method_approval Method Approval compile_report->method_approval

Workflow for Analytical Method Validation.

Method Comparison Logic cluster_hplc HPLC-DAD cluster_gcms GC-MS start Select Analytical Method for This compound Quantification hplc_adv Advantages: - Robust & Widely Available - No Derivatization Required - Good for Higher Concentrations start->hplc_adv Consider for routine QC gcms_adv Advantages: - High Sensitivity & Selectivity - Excellent for Trace Analysis - Structural Confirmation via MS start->gcms_adv Consider for impurity profiling and low-level quantification hplc_disadv Disadvantages: - Lower Sensitivity than GC-MS - Potential for Matrix Interference gcms_disadv Disadvantages: - Derivatization Often Necessary - More Complex Instrumentation

References

The Strategic Application of 2,2'-Ethylenedianiline in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical manufacturing, the selection of intermediate compounds is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a drug's synthesis. This guide provides a detailed comparison of the efficacy of 2,2'-Ethylenedianiline as a strategic intermediate, particularly in the synthesis of dibenz[b,f]azepine-based active pharmaceutical ingredients (APIs), when benchmarked against other common starting materials.

This compound: A Gateway to Iminostilbene and Carbamazepine

This compound, also known as 2,2'-diaminobibenzyl, serves as a viable precursor to iminostilbene, a key intermediate in the production of the widely used anticonvulsant drug Carbamazepine. The synthetic pathway involves a one-step catalytic dehydrogenation of this compound to yield iminostilbene, which is then converted to Carbamazepine.

Experimental Protocol: Synthesis of Iminostilbene from this compound

This protocol is based on the catalytic dehydrogenation method.

Materials:

  • This compound (iminodibenzyl)

  • 10% Palladium-carbon catalyst

  • Ortho Nitro Toluene (hydrogen acceptor)

  • Toluene (suspending agent)

  • Dehydrated alcohol (for recrystallization)

Procedure:

  • In a reactor equipped with heating, stirring, and reflux capabilities, charge 40g of this compound, 15ml of Ortho Nitro Toluene, and 3.0g of 10% palladium-carbon catalyst.

  • Heat the mixture to 210-240°C and maintain reflux for 10-24 hours under a nitrogen atmosphere.

  • After the reaction, cool the mixture slightly and add 150ml of toluene as a suspending agent.

  • Remove the catalyst by hot filtration.

  • Distill off the solvent from the filtrate and recrystallize the crude product from 200ml of dehydrated alcohol.

  • The resulting crystals of iminostilbene are dried.

This process has been reported to yield iminostilbene in approximately 80.1% with a purity of 99.94%[1].

Comparative Analysis: Carbamazepine Synthesis

The primary route to Carbamazepine involves the carbamoylation of iminostilbene. The overall efficacy of starting from this compound can be compared to the direct use of iminostilbene.

IntermediateKey TransformationReagentsReported YieldPurityOverall Yield from Precursor
This compound Catalytic Dehydrogenation to IminostilbenePd/C, o-nitrotoluene~80%[1]>99%[1]~79% (two steps)
Iminostilbene CarbamoylationSodium cyanate, acetic acid, water98.8%High98.8%

As the data indicates, while the synthesis from this compound is a viable two-step process, the direct carbamoylation of readily available iminostilbene offers a significantly higher overall yield. The choice of starting material would therefore depend on the relative cost and availability of this compound versus iminostilbene.

Experimental Protocol: Carbamazepine from Iminostilbene

Materials:

  • Iminostilbene

  • Acetic acid

  • Water

  • Sodium cyanate (98%)

Procedure:

  • 3 kg of iminostilbene is stirred in a mixture of 28.5 L of acetic acid and 1.5 L of water and heated to 60°C.

  • Over a period of approximately 2 hours, 1.66 kg of 98% sodium cyanate is added.

  • The mixture is then cooled to 15°C and held at 15-20°C for an additional 2 hours.

  • The precipitated crystals are collected by suction filtration, washed with 2 L of acetic acid, and dried. This yields approximately 3.39 kg (92.5% of theoretical yield) of Carbamazepine.

  • The filtrate is concentrated by distilling off 22 L of acetic acid. 10 L of water is added to the residue, stirred, and the precipitate is collected by filtration, washed with 5 L of water, and dried. This provides an additional 0.28 kg of product, which can be recrystallized from toluene to yield 0.23 kg (6.3% of theoretical yield).

  • The total yield of Carbamazepine is approximately 98.8%.

Alternative Intermediates in the Synthesis of Related Drugs: The Case of Oxcarbazepine

Oxcarbazepine, a keto-analogue of Carbamazepine, is synthesized through different pathways that do not typically involve this compound as a direct precursor. A common route starts from 2-(phenylamino)benzene acetic acid.

Multi-step Synthesis of Oxcarbazepine

This synthetic route involves four key steps with varying yields at each stage.

StepStarting MaterialProductReagentsReported Yield
12-(2,6-dichlorophenylamino) benzene acetic acid monosodium salt2-(phenylamino) benzene acetic acidNi-Al alloy, NaOH, HCl88%
22-(phenylamino) benzene acetic acid10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepinePolyphosphoric acid (PPA), Chloroform80%
310-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chlorideHexachloro-dimethyl carbonate, THF90%
410-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chlorideOxcarbazepineLiquid NH4OH, IPA85%

The overall yield for this four-step synthesis of Oxcarbazepine is approximately 53.4%.

Experimental Protocol: Oxcarbazepine Synthesis

Step 1: Formation of 2-(phenylamino) benzene acetic acid

  • A mixture of 2-(2,6-dichlorophenylamino) benzene acetic acid monosodium salt, NaOH, methanol, and water is stirred at room temperature.

  • 5g of Ni-Al alloy is slowly added over 2-3 hours.

  • The reaction mixture is filtered over celite and acidified with dilute HCl to pH 2.

  • The product is extracted with ethyl acetate, which is then distilled off to yield 2-(phenylamino) benzene acetic acid (88% yield).

Step 2: Formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine

  • 5g of 2-(phenylamine)benzene acetic acid, 100ml of chloroform, and 10g of polyphosphoric acid (PPA) are refluxed with stirring for 10-12 hours.

  • After completion, water is added, and the PPA is neutralized with Na2CO3.

  • The chloroform layer is separated and distilled to yield the cyclized product (80% yield).

Step 3: Formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride

  • 3.5g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine, 2.37g of hexa-chlorodimethyl carbonate, and 50 ml of THF are stirred at room temperature for 5-6 hours.

  • THF is distilled off, and water is added to precipitate the solid product, which is then filtered and dried (90% yield).

Step 4: Formation of Oxcarbazepine

  • To 3.5g of the carbonyl chloride product in 40 ml of IPA, liquid NH4OH is added dropwise with stirring at room temperature.

  • The reaction is stirred for 7 hours.

  • Water is added, and the product is extracted with ethyl acetate.

  • The ethyl acetate is distilled off to yield Oxcarbazepine (85% yield).

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic routes, the following diagrams are provided.

Synthesis_of_Carbamazepine A This compound B Iminostilbene A->B Catalytic Dehydrogenation (~80% Yield) C Carbamazepine B->C Carbamoylation (98.8% Yield)

Synthesis of Carbamazepine from this compound.

Synthesis_of_Oxcarbazepine D 2-(phenylamino)benzene acetic acid E 10-oxo-10,11-dihydro-5H- dibenz(b,f)-azepine D->E Cyclization (80% Yield) F 10-oxo-10,11-dihydro-5H- dibenz(b,f)-azepine-5- carbonyl chloride E->F Carbonyl Chloride Formation (90% Yield) G Oxcarbazepine F->G Amination (85% Yield)

Multi-step Synthesis of Oxcarbazepine.

Conclusion

This compound presents a viable, albeit less direct, starting point for the synthesis of Carbamazepine. The two-step conversion through iminostilbene offers a high-purity product, though the overall yield is lower than the direct carbamoylation of iminostilbene. The economic feasibility of this route is therefore heavily dependent on the procurement cost of this compound.

In contrast, the synthesis of Oxcarbazepine typically proceeds through a different set of intermediates, such as 2-(phenylamino)benzene acetic acid. While this multi-step process is effective, it involves several stages with cumulative yield losses.

For researchers and drug development professionals, the choice of an intermediate like this compound must be weighed against the efficiency of alternative, more established synthetic routes. This guide provides the foundational data and protocols to inform such strategic decisions in the synthesis of these important anticonvulsant drugs.

References

The Influence of Diamine Structure on the Dielectric Properties of Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and electronics, the selection of appropriate dielectric materials is paramount for the development of advanced electronic devices. Polyimides (PIs) are a class of high-performance polymers renowned for their excellent thermal stability, mechanical strength, and chemical resistance.[1][2][3] Their dielectric properties, which are crucial for applications in microelectronics, flexible substrates, and high-frequency signal transmission, can be tailored by carefully selecting the constituent diamine and dianhydride monomers.[1][4][5] This guide provides a comparative analysis of the dielectric properties of polyimides derived from various diamines, supported by experimental data and detailed methodologies.

Conventional polyimide films typically exhibit a dielectric constant (Dk) of around 3.5 and a dielectric loss (Df) of approximately 0.01.[1] However, for advanced applications, particularly in 5G/6G communications and high-speed integrated circuits, materials with lower dielectric constants and losses are required to minimize signal delay, crosstalk, and transmission loss.[6][7] The introduction of fluorine-containing groups, bulky side groups, and flexible ether linkages into the polyimide backbone via the diamine monomer are common strategies to reduce the dielectric constant.[1][2][8][9]

Comparative Dielectric Properties of Polyimides from Various Diamines

The following table summarizes the dielectric properties of various polyimides synthesized from different diamine and dianhydride monomers, as reported in the literature. This data highlights the significant impact of the diamine structure on the resulting dielectric performance.

DianhydrideDiaminePolyimideDielectric Constant (Dk)Dielectric Loss (Df)FrequencyReference
6FDAPABAFPAI~3.0~0.003High Frequency[1]
6FDAOther diamines with ether/ester groupsFPEIs, FPEsIsas low as 2.8down to 0.002High Frequency[1][5]
PMDAODAPI3.210.00911 MHz[10]
PMDANADA/ODA copolymerModified PI2.820.00651 MHz[10]
VariousDiamantane-based diaminesDiamantane-based PIs2.56 - 2.78--[4]
Various1,3-bis[4-(4-aminophenoxy)phenyl]adamantaneAdamantane-based PIs---[4]
6FDAHFBODA6FDA-HFBODA2.633.72 x 10⁻³10 GHz[7]
BPADAHFBODABPADA-HFBODA-2.30 x 10⁻³10 GHz[7]
VariousDiamines with -CF3 groupsFluorinated PIs3.4-1 kHz[11]
VariousDiamines with C-O-C linkagesEther-containing PIs4.5-1 kHz[11]
VariousCopolymer of diamines with -CF3 and C-O-CCopolymer PI4.20.0081 kHz[11]
VariousDiamines with tert-butyl groupsTert-butyl PIs2.9 - 3.2-1 MHz[12]

Experimental Protocols

The synthesis of polyimides and the characterization of their dielectric properties involve standardized procedures. The following are detailed methodologies based on common practices reported in the literature.

Synthesis of Polyimide Films (Two-Step Polymerization)
  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, the diamine monomer is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3]

    • The solution is stirred at room temperature until the diamine is completely dissolved.

    • An equimolar amount of the dianhydride monomer is then added to the solution in one portion or portion-wise.

    • The reaction mixture is stirred at room temperature for a specified period (typically several hours) under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[3]

  • Film Casting and Thermal Imidization:

    • The resulting poly(amic acid) solution is cast onto a clean, dry glass substrate.

    • The cast film is then subjected to a stepwise thermal treatment in an oven or furnace under a nitrogen atmosphere. A typical imidization profile involves heating at progressively higher temperatures, for example, 80 °C, 150 °C, 250 °C, and 350 °C, for about one hour at each temperature.

    • This process removes the solvent and converts the poly(amic acid) into the final polyimide film.

    • After cooling to room temperature, the polyimide film is peeled off from the glass substrate.

Measurement of Dielectric Properties

The dielectric constant and dielectric loss of the prepared polyimide films are typically measured using an impedance analyzer or a vector network analyzer, depending on the frequency range of interest.

  • Sample Preparation:

    • Circular or rectangular samples of the polyimide films are cut to specific dimensions.

    • For measurements using an impedance analyzer, circular gold or aluminum electrodes are deposited on both sides of the film by sputtering or evaporation to form a parallel plate capacitor structure.[13]

  • Low-Frequency Measurement (Impedance Analyzer):

    • The sample with electrodes is placed in a test fixture connected to an impedance/gain-phase analyzer (e.g., Solartron SI 1260).[12]

    • The capacitance (C) and dissipation factor (tan δ, which is the dielectric loss) of the sample are measured over a range of frequencies (e.g., 100 Hz to 1 MHz) at room temperature and controlled humidity.[12][14]

    • The dielectric constant (Dk or εr) is calculated from the measured capacitance using the formula: Dk = (C × d) / (ε₀ × A), where 'd' is the film thickness, 'A' is the electrode area, and 'ε₀' is the permittivity of free space.

  • High-Frequency Measurement (Waveguide Method):

    • For measurements in the gigahertz range (e.g., X-band, 8.2–12.5 GHz), the waveguide method with a vector network analyzer (e.g., Agilent E5071C) is employed.[13]

    • A rectangular sample of the polyimide film is placed in a section of a waveguide.[13]

    • The complex scattering parameters (S-parameters) of the sample are measured, and from these, the dielectric constant and dielectric loss are calculated.[13]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides with tailored dielectric properties.

experimental_workflow cluster_synthesis monomer_selection Monomer Selection (Diamine & Dianhydride) synthesis Polyimide Synthesis (Two-Step Polymerization) monomer_selection->synthesis paa_formation Poly(amic acid) Formation in Solvent (DMAc/NMP) film_casting Film Casting imidization Thermal Imidization paa_formation->film_casting film_casting->imidization pi_film Polyimide Film imidization->pi_film characterization Characterization pi_film->characterization dielectric Dielectric Properties (Dk, Df) characterization->dielectric thermal Thermal Properties (TGA, DSC) characterization->thermal mechanical Mechanical Properties (Tensile Strength) characterization->mechanical

Caption: General workflow for polyimide synthesis and characterization.

Conclusion

The choice of diamine monomer plays a critical role in determining the dielectric properties of the resulting polyimides. By incorporating structural features such as fluorine atoms, bulky groups, and flexible linkages into the diamine, it is possible to significantly reduce the dielectric constant and dielectric loss, making these materials suitable for advanced electronic and high-frequency applications. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of these high-performance polymers, enabling researchers to systematically explore structure-property relationships and develop novel materials with tailored dielectric characteristics.

References

Safety Operating Guide

Proper Disposal of 2,2'-Ethylenedianiline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 2,2'-Ethylenedianiline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle this compound with care due to its potential hazards. This document outlines the necessary procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or inhaled.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact. Immediately remove and wash contaminated clothing before reuse.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. If vapors or aerosols are generated, respiratory protection is required.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth and drink plenty of water (at most two glasses). Seek immediate medical advice.

Storage: Store in a cool, shaded, and well-ventilated place in a tightly closed container. The substance should be stored locked up and kept under an inert gas.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC14H16N2[1]
Molecular Weight212.29 g/mol [1]
AppearancePale Yellow to Beige Solid[2]
Storage TemperatureRoom Temperature[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste streams. Keep the chemical in its original container.

  • Container Management:

    • Ensure the waste container is properly labeled with the chemical name and associated hazards.

    • Handle uncleaned, empty containers in the same manner as the product itself. Before disposing of a used container, ensure its contents are completely removed.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be entrusted to a licensed professional waste disposal service.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Environmental Precautions:

    • Prevent the product from entering drains or the environment. In case of an accidental spill, contain the material and clean it up using an absorbent material like Chemizorb®.

Disposal Workflow

cluster_prep Preparation cluster_action Action cluster_final Final Disposal A Identify this compound Waste B Segregate from other waste streams A->B C Keep in original, labeled container B->C D Contact Licensed Waste Disposal Company C->D Ready for Disposal E Provide Safety Data Sheet (SDS) D->E F Arrange for pickup and transport E->F G Ensure compliance with all regulations F->G H Proper disposal by licensed facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2'-Ethylenedianiline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2'-Ethylenedianiline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identity:

Name This compound
Synonyms 2,2'-(1,2-Ethanediyl)bis[benzenamine], Diaminobibenzyl
CAS Number 34124-14-6
Molecular Formula C₁₄H₁₆N₂
Physical Description Typically a solid at room temperature.[1]
Hazard Summary and GHS Classification

This compound is a hazardous chemical that can cause skin and eye irritation upon contact and poses a potential health risk if inhaled or ingested.[1][2] While specific occupational exposure limits for this compound have not been established[3], the closely related compound, aniline, has known exposure limits. As a precautionary measure, it is advisable to handle this compound with the assumption of similar or greater toxicity.

GHS Hazard Statements for the structurally related compound Aniline include:

  • Toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Causes serious eye damage.[4]

  • May cause an allergic skin reaction.

  • Suspected of causing genetic defects and cancer.[4]

  • Causes damage to organs through prolonged or repeated exposure.[4]

Occupational Exposure Limits (Aniline as a Reference)
AgencyLimitValueNotes
OSHAPermissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA)5 ppm (19 mg/m³)Legal airborne permissible exposure limit.[2]
ACGIHThreshold Limit Value (TLV) - 8-hour TWA2 ppmRecommendation for workplace exposure.[2]
NIOSHRecommended Exposure Limit (REL) - Up to 10-hour TWAReduce exposure to lowest feasible concentration.Considered a potential occupational carcinogen.[5]

Operational Plan: Handling Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is required for all procedures that may generate dust or vapors.

  • Enclosure: For procedures with a higher risk of exposure, use a glove box or other enclosed system.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Based on guidelines for similar aromatic amines, suitable materials include Butyl rubber, Neoprene, or Viton™.[6] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] In situations with a splash hazard, a face shield must be worn in addition to safety goggles.[7]
Skin and Body Protection A lab coat must be worn and fully buttoned. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or coveralls should be used.[8]
Footwear Closed-toe shoes are required in the laboratory at all times. For tasks with a high risk of spills, chemical-resistant boots should be worn.[7]

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// Edges start -> ppe_check; ppe_check -> eng_controls; eng_controls -> handling; handling -> spill_exposure; spill_exposure -> no_incident [label="No"]; spill_exposure -> incident [label="Yes"]; incident -> emergency_procedure [style=dashed, color="#EA4335"]; no_incident -> decontaminate; decontaminate -> waste_disposal; waste_disposal -> remove_ppe; remove_ppe -> end;

emergency_procedure -> exposure_type; exposure_type -> skin_contact [label="Skin"]; exposure_type -> eye_contact [label="Eye"]; exposure_type -> inhalation [label="Inhalation"]; skin_contact -> seek_medical; eye_contact -> seek_medical; inhalation -> seek_medical; }

Caption: Workflow for handling this compound and responding to emergencies.

Emergency Procedures

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Wash the area with soap and water.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air at once.[11] If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate environmental health and safety office.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect all solid and liquid waste in separate, designated, and compatible containers.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. All disposal must comply with federal, state, and local regulations.[12] Your institution's environmental health and safety department will provide specific procedures for waste pickup and disposal.

References

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Reactant of Route 2
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